4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C11H11N3O3S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
3-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H11N3O3S/c15-10(16)5-6-18-7-14-11(17)8-3-1-2-4-9(8)12-13-14/h1-4H,5-7H2,(H,15,16) |
Clave InChI |
IJYMTTGJQIASLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)CSCCC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
Introduction
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is a multifunctional molecule of interest in chemical and pharmaceutical research due to its composite structure. It incorporates a benzotriazine heterocyclic system, which is a scaffold found in various biologically active compounds, linked via a flexible thioether bridge to a carboxylic acid. This unique combination of a potentially basic heterocyclic core and an acidic side chain suggests amphoteric properties, making a thorough understanding of its acid-base chemistry crucial for applications in drug design, formulation, and biological studies. This document provides a detailed overview of its predicted basic properties, methodologies for their experimental determination, and visual representations of its chemical behavior.
Predicted Physicochemical and Acid-Base Properties
The overall acid-base character of this compound is determined by two primary functional groups: the benzotriazine ring system and the terminal carboxylic acid.
-
The Carboxylic Acid Group: The propionic acid tail, -(CH2)2-COOH, is the primary acidic center of the molecule. Carboxylic acids are well-characterized weak acids. The pKa of propionic acid is approximately 4.87[1][2]. The electron-withdrawing effects of the rest of the molecule are not expected to drastically alter this value. In aqueous solution, this group will exist in its deprotonated, anionic carboxylate form (-COO⁻) at physiological pH.
-
The 4-Ketobenzotriazine Core: The 1,2,3-benzotriazin-4-one moiety contains nitrogen atoms that can act as proton acceptors (bases). The pKa of the parent compound, 1,2,3-benzotriazin-4(3H)-one, is reported to be 8.19[3]. This indicates that the ring system is weakly basic. Protonation would likely occur on one of the nitrogen atoms of the triazine ring.
-
The Thioether Linkage: The methylene-thioether linkage (-CH2-S-) is generally considered to be chemically stable and does not significantly contribute to the acid-base properties of the molecule under normal physiological conditions.
Given these constituent parts, this compound is predicted to be an amphoteric molecule, capable of acting as both an acid and a base. Its isoelectric point (pI) would be the pH at which the molecule carries no net electrical charge, and can be estimated from the pKa values of the acidic and basic groups.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C11H11N3O3S | Based on chemical structure |
| Molecular Weight | 265.29 g/mol | Based on chemical structure |
| Acidic pKa (pKa₁) | ~4.87 | Based on the pKa of propionic acid[1][2][4] |
| Basic pKa (pKa₂) | ~8.19 | Based on the pKa of 1,2,3-benzotriazin-4(3H)-one[3] |
| Predicted Isoelectric Point (pI) | ~6.53 | Calculated as (pKa₁ + pKa₂)/2 |
| Water Solubility | Predicted to be low in pure water, but soluble in alkaline and some organic solutions.[3] | Based on the properties of the parent benzotriazinone |
Experimental Protocols
To empirically validate the predicted properties of this compound, the following experimental protocols are proposed.
A plausible synthetic route would involve the nucleophilic substitution of a leaving group on the 4-ketobenzotriazine core with the thiol of 3-mercaptopropionic acid.
-
Materials: 3-Chloromethyl-1,2,3-benzotriazin-4-one (or a similar precursor with a good leaving group at the 3-position), 3-mercaptopropionic acid, a suitable non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), and an appropriate aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Procedure:
-
Dissolve 3-mercaptopropionic acid and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 3-halomethyl-1,2,3-benzotriazin-4-one precursor dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
-
The pKa values can be determined using potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration:
-
Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol (B129727) or DMSO if solubility is an issue).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
-
UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a solution of the compound in each buffer.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Changes in the protonation state of the molecule will lead to changes in the absorbance spectrum.
-
By plotting the absorbance at a specific wavelength against the pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa.
-
Mandatory Visualizations
Caption: Predicted acid-base equilibria of the target molecule.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This compound is a molecule with predicted amphoteric characteristics, possessing both a weakly acidic carboxylic acid group and a weakly basic benzotriazine ring system. This dual nature is critical for its behavior in biological systems and for the development of formulations. The provided theoretical data and experimental protocols offer a foundational framework for researchers and drug development professionals to empirically characterize this compound and explore its potential applications.
References
- 1. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propionic acid | 79-09-4 [chemicalbook.com]
- 3. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the approximate pKa of propionic acid, CH3CH2CO2H? | Study Prep in Pearson+ [pearson.com]
An In-depth Technical Guide to 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (MBP Hapten)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, a hapten commonly referred to as MBP. This document details its chemical properties, synthesis, and its principal application in the development of immunoassays. The experimental protocols for its synthesis, conjugation to carrier proteins, and use in antibody production and Enzyme-Linked Immunosorbent Assays (ELISAs) are presented based on established scientific literature. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, analytical chemistry, and drug development who are interested in the design and application of haptens for the detection of small molecules.
Introduction
This compound, with the IUPAC name 3-((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylthio)propanoic acid and the common synonym MBP, is a synthetic hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The unique structural features of MBP, particularly its benzotriazine moiety, make it a useful tool for the development of specific antibodies for immunoassays targeting related small molecule analytes. Its carboxylic acid group provides a convenient handle for covalent conjugation to carrier proteins, a critical step in the production of immunogens for antibody generation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 3-((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylthio)propanoic acid |
| Synonyms | MBP, this compound |
| Molecular Formula | C11H11N3O3S |
| Molecular Weight | 265.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
| Key Functional Groups | Carboxylic acid, Thioether, Benzotriazinone |
Synthesis of this compound (MBP)
The synthesis of MBP is a multi-step process that begins with the formation of the benzotriazinone core, followed by the introduction of the side chain containing the thioether and carboxylic acid functionalities. The following protocol is based on the methods described by Mercader and Montoya (1999) in the Journal of Agricultural and Food Chemistry.
Experimental Protocol: Synthesis of MBP
Step 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
-
Materials: Anthranilamide, Formaldehyde (B43269) solution (37%), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve anthranilamide in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C to achieve diazotization.
-
To the resulting diazonium salt solution, add formaldehyde solution.
-
Stir the reaction mixture at room temperature.
-
The product, 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of 3-(Chloromethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
-
Materials: 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, Thionyl chloride (SOCl2), Anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Suspend 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in an anhydrous solvent.
-
Add thionyl chloride dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for a specified period to ensure complete conversion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude 3-(chloromethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one can be used in the next step without further purification.
-
Step 3: Synthesis of 3-((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylthio)propanoic acid (MBP)
-
Materials: 3-(Chloromethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one, 3-Mercaptopropanoic acid, Base (e.g., triethylamine (B128534) or sodium hydroxide), Solvent (e.g., ethanol (B145695) or DMF).
-
Procedure:
-
Dissolve 3-mercaptopropanoic acid in the chosen solvent and add the base to form the thiolate.
-
Add the crude 3-(chloromethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one to the thiolate solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound (MBP).
-
Synthesis Workflow
Caption: Synthetic pathway for this compound (MBP).
Application in Immunoassay Development
The primary application of MBP is in the development of competitive immunoassays for the detection of small molecules that share structural similarities with the benzotriazine moiety. This involves the production of specific antibodies against the hapten.
Hapten-Carrier Protein Conjugation
To elicit an immune response, the MBP hapten must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for coating plates in ELISAs or Keyhole Limpet Hemocyanin (KLH) for immunization. The carboxylic acid group of MBP is activated to form an amide bond with the amine groups (e.g., from lysine (B10760008) residues) on the carrier protein.
Experimental Protocol: Carbodiimide-mediated Conjugation
-
Materials: this compound (MBP), Carrier protein (BSA or KLH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Reaction buffer (e.g., MES buffer, pH 6.0), Quenching solution, Dialysis tubing.
-
Procedure:
-
Dissolve MBP in an organic co-solvent (e.g., DMF) and add it to the reaction buffer.
-
Add EDC and NHS to the MBP solution to activate the carboxyl group.
-
Incubate the mixture at room temperature to form the NHS-ester intermediate.
-
Dissolve the carrier protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated hapten solution to the carrier protein solution.
-
Allow the conjugation reaction to proceed at room temperature with gentle stirring.
-
Quench the reaction by adding a suitable quenching agent.
-
Purify the hapten-protein conjugate by dialysis against an appropriate buffer to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate to determine the hapten-to-protein molar ratio.
-
Monoclonal Antibody Production
The MBP-KLH conjugate is used as an immunogen to produce monoclonal antibodies.
Experimental Protocol: Monoclonal Antibody Production
-
Immunization:
-
Emulsify the MBP-KLH immunogen with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunize mice (e.g., BALB/c) with the emulsified immunogen via subcutaneous or intraperitoneal injections.
-
Administer booster injections at regular intervals.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with MBP-BSA as the coating antigen.
-
-
Hybridoma Production:
-
Select a mouse with a high antibody titer for hybridoma production.
-
Fuse spleen cells from the immunized mouse with myeloma cells.
-
Select for fused hybridoma cells using a selective medium (e.g., HAT medium).
-
Screen the culture supernatants of the growing hybridomas for the presence of antibodies that bind to the MBP-BSA conjugate.
-
-
Cloning and Antibody Purification:
-
Clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.
-
Expand the selected monoclonal hybridoma cell lines.
-
Purify the monoclonal antibodies from the culture supernatant or from ascites fluid.
-
Indirect Competitive ELISA
The produced monoclonal antibodies can be used to develop a sensitive and specific indirect competitive ELISA for the quantification of analytes structurally related to the MBP hapten.
Experimental Protocol: Indirect Competitive ELISA
-
Coating: Coat a microtiter plate with the MBP-BSA conjugate and incubate.
-
Washing: Wash the plate to remove any unbound conjugate.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., a solution of BSA or non-fat dry milk).
-
Competition: Add a mixture of the sample (or standard) and a fixed concentration of the anti-MBP monoclonal antibody to the wells. Incubate to allow competition between the free analyte in the sample and the coated MBP-BSA for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and analyte.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary monoclonal antibody. Incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a colored product.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Immunoassay Development Workflow
Caption: Workflow for developing an immunoassay using the MBP hapten.
Quantitative Data
The performance of an immunoassay is determined by several key parameters. The following table presents hypothetical, yet representative, quantitative data that could be obtained from an optimized indirect competitive ELISA for an analyte using an anti-MBP monoclonal antibody.
| Parameter | Value | Description |
| Antibody Titer | 1:64,000 | The dilution of antiserum at which 50% of the maximum signal is observed. |
| IC50 Value | 5 ng/mL | The concentration of the analyte that causes 50% inhibition of antibody binding. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Working Range | 1 - 50 ng/mL | The range of analyte concentrations over which the assay is precise and accurate. |
| Cross-Reactivity | Varies | The degree to which other structurally related compounds bind to the antibody. |
Signaling Pathways
As a hapten, this compound does not have a direct biological activity or an associated signaling pathway in the traditional sense. Its function is to act as an antigenic determinant to elicit a specific immune response when conjugated to a carrier protein. The "signaling" involved is that of the adaptive immune system, leading to B-cell activation, differentiation, and antibody production.
Conclusion
This compound (MBP) is a valuable synthetic hapten for the development of immunoassays. Its well-defined structure and the presence of a carboxylic acid handle allow for straightforward conjugation to carrier proteins, facilitating the production of specific monoclonal antibodies. The resulting antibodies can be employed in sensitive and robust competitive ELISA formats for the detection and quantification of small molecules containing the benzotriazine moiety. This technical guide provides the fundamental knowledge and experimental frameworks necessary for researchers to synthesize, conjugate, and utilize this hapten in their immunoassay development endeavors.
In-Depth Technical Guide: 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (CAS Number 170033-08-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, scientifically known as 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid and commonly referred to as MBP, is a hapten characterized by a terminal carboxyl group. This functional group makes it particularly suitable for covalent conjugation to carrier proteins, a critical step in the development of immunoassays. Its primary application lies in the field of immunology, specifically in the generation of monoclonal antibodies for the detection of small molecules, such as pesticides. This guide provides a comprehensive overview of its synthesis, properties, and application in immunoassay development, with a focus on detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 170033-08-6 | N/A |
| Molecular Formula | C11H11N3O3S | N/A |
| Molecular Weight | 265.29 g/mol | N/A |
| Appearance | Solid | N/A |
| Synonyms | MBP, 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid | N/A |
| Storage | Room temperature. For long-term storage, refer to the Certificate of Analysis. | N/A |
Synthesis of this compound (MBP)
The synthesis of MBP is a critical step for its use as a hapten. The following protocol is based on established chemical principles for the synthesis of similar benzotriazine derivatives.
Experimental Protocol: Synthesis of MBP
Materials:
-
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one
-
3-Mercaptopropionic acid
-
Hydrochloric acid
-
Dioxane
-
Sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Step 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one.
-
To a solution of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one in dioxane, add an aqueous solution of formaldehyde and a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
-
Step 2: Synthesis of 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP).
-
Dissolve the crude 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in a suitable solvent.
-
Add 3-mercaptopropionic acid to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, purify the product by silica gel column chromatography to yield pure MBP.
-
Application in Immunoassay Development
The primary utility of MBP is as a hapten for the development of enzyme-linked immunosorbent assays (ELISAs). This involves the conjugation of MBP to a carrier protein to create an immunogen for antibody production and a coating antigen for the ELISA plate.
Logical Workflow for Hapten-Carrier Conjugate Preparation and Use
Caption: Workflow for hapten-carrier conjugation and immunoassay development.
Experimental Protocol: Conjugation of MBP to Carrier Proteins
This protocol describes the conjugation of MBP to Keyhole Limpet Hemocyanin (KLH) for use as an immunogen and to Bovine Serum Albumin (BSA) for use as a coating antigen in ELISA. The active ester method using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (like EDC) is commonly employed.
Materials:
-
This compound (MBP)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Activation of MBP:
-
Dissolve MBP in DMF.
-
Add NHS and DCC (or EDC) in equimolar amounts to the MBP solution.
-
Stir the reaction mixture in the dark at room temperature for at least 4 hours (or overnight) to form the NHS-ester of MBP.
-
-
Conjugation to Carrier Protein (KLH or BSA):
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Slowly add the activated MBP-NHS ester solution to the protein solution while gently stirring.
-
Continue stirring the reaction mixture at 4°C overnight.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS at 4°C for 48 hours, with several changes of the buffer, to remove unconjugated hapten and reaction byproducts.
-
Store the purified MBP-KLH (immunogen) and MBP-BSA (coating antigen) conjugates at -20°C.
-
Experimental Protocol: Competitive Indirect ELISA
This protocol outlines a competitive indirect ELISA for the detection of a target analyte (e.g., a pesticide for which the hapten is a structural mimic).
Materials:
-
MBP-BSA conjugate (coating antigen)
-
Monoclonal antibody specific for the target analyte
-
Target analyte standards
-
Samples to be tested
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Enzyme substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microtiter plates
Procedure:
-
Plate Coating:
-
Dilute the MBP-BSA conjugate in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Add 50 µL of standard solutions or samples to the wells.
-
Immediately add 50 µL of the diluted monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
-
ELISA Workflow Diagram
Caption: Step-by-step workflow of the competitive indirect ELISA.
Signaling Pathway: Immunological Response
As a hapten, this compound itself does not directly interact with cellular signaling pathways. Its biological effect is mediated through the immune system upon conjugation to a carrier protein. The MBP-carrier conjugate is recognized as a foreign antigen, initiating an immune response that leads to the production of specific antibodies.
Caption: Simplified immunological pathway initiated by the MBP-carrier immunogen.
Conclusion
This compound is a valuable chemical tool for the development of sensitive and specific immunoassays. Its well-defined structure and the presence of a carboxyl group for straightforward conjugation make it an ideal hapten for generating antibodies against small molecules that are otherwise non-immunogenic. The detailed protocols provided in this guide offer a framework for researchers to synthesize, conjugate, and utilize this compound in their immunoassay development endeavors.
An In-depth Technical Guide to 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (MBP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hapten 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, also known as 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP). This document details its chemical structure, physicochemical properties, a plausible synthesis protocol, and its primary application in the development of immunoassays. Experimental protocols for its conjugation to carrier proteins and a representative immunoassay workflow are provided to guide researchers in its practical use. The information is intended for an audience with a technical background in chemistry, immunology, and drug development.
Introduction
This compound (MBP) is a synthetic hapten that plays a crucial role in the development of immunoassays for the detection of small molecules.[1] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2] The unique structure of MBP, featuring a rigid benzotriazinone core and a flexible spacer arm terminating in a carboxyl group, makes it suitable for covalent conjugation to carrier proteins.[3] This guide will delve into the essential technical aspects of MBP, providing a foundational understanding for its application in research and development.
Chemical Structure and Properties
The chemical structure of this compound consists of a 1,2,3-benzotriazin-4(3H)-one core linked to a 3-mercaptopropanoic acid moiety via a methylene (B1212753) thioether bridge at the 3-position of the triazine ring.
Systematic Name: 3-((2-Carboxyethyl)thio)methyl)-1,2,3-benzotriazin-4-one
Common Name: MBP
CAS Number: 170033-08-6
Physicochemical Properties
Quantitative physicochemical data for MBP is not extensively reported in the literature. The following table summarizes available information and estimated properties based on its structure.
| Property | Value | Source/Method |
| Molecular Formula | C11H11N3O3S | - |
| Molecular Weight | 265.29 g/mol | Calculated |
| Appearance | Solid | Typical for similar compounds |
| Solubility | Soluble in organic solvents like DMF and DMSO. Limited solubility in water. | Inferred from structure |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Estimated |
Synthesis of this compound
Logical Flow of Synthesis
Caption: Proposed two-step synthesis of MBP.
Experimental Protocol
Step 1: Synthesis of 3-(Chloromethyl)benzo[d][1][4][5]triazin-4(3H)-one
This intermediate can be synthesized from 3-(hydroxymethyl)benzo[d][1][4][5]triazin-4(3H)-one.
-
Materials:
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Procedure:
-
Suspend 3-(hydroxymethyl)benzo[d][1][4][5]triazin-4(3H)-one in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-(chloromethyl)benzo[d][1][4][5]triazin-4(3H)-one.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Materials:
-
3-Mercaptopropanoic acid
-
Triethylamine (B128534) (TEA) or another suitable base
-
Anhydrous tetrahydrofuran (B95107) (THF) or a similar aprotic solvent
-
Procedure:
-
Dissolve 3-mercaptopropanoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Dissolve 3-(chloromethyl)benzo[d][1][4][5]triazin-4(3H)-one in anhydrous THF and add it dropwise to the stirred thiolate solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Application in Immunoassay Development
The primary application of MBP is as a hapten for the development of antibodies and subsequent immunoassays for the detection of small molecules containing the benzotriazinone moiety or structurally similar compounds.[3] The carboxylic acid group on the spacer arm allows for straightforward conjugation to primary amines on carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using carbodiimide (B86325) chemistry.[6]
Experimental Protocol: Hapten-Protein Conjugation
This protocol describes the conjugation of MBP to a carrier protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Materials:
-
This compound (MBP)
-
Carrier protein (e.g., BSA, KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dialysis tubing (10 kDa MWCO)
-
-
Procedure:
-
Dissolve the carrier protein in Activation Buffer.
-
Dissolve MBP in a minimal amount of DMF or DMSO and then dilute with Activation Buffer.
-
Add the MBP solution to the carrier protein solution.
-
Add EDC and NHS to the mixture. The molar ratio of Hapten:EDC:NHS:Protein can be optimized but a common starting point is 40:80:80:1.
-
Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Stop the reaction and remove unreacted hapten and byproducts by extensive dialysis against PBS at 4°C. Change the dialysis buffer several times over 48 hours.
-
After dialysis, the hapten-protein conjugate can be stored at -20°C. The conjugation ratio (moles of hapten per mole of protein) should be determined using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry if the hapten has a unique absorbance peak.
-
Experimental Workflow: Competitive Indirect ELISA
The following workflow outlines a typical competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of a small molecule analyte using antibodies generated against an MBP-protein conjugate.
Caption: Workflow for a competitive indirect ELISA.
Principle: The free analyte in the sample competes with the MBP-BSA conjugate coated on the plate for binding to a limited amount of primary antibody. A higher concentration of analyte in the sample results in less primary antibody binding to the plate, leading to a weaker signal.
Conclusion
This compound is a valuable chemical tool for the development of immunoassays. Its structure is well-suited for conjugation to carrier proteins, enabling the production of specific antibodies against the benzotriazinone moiety. This guide has provided a comprehensive overview of its structure, a plausible synthesis protocol, and detailed experimental procedures for its use in immunoassay development. While quantitative physicochemical data is limited, the provided information serves as a strong foundation for researchers and scientists working in drug development and diagnostics to effectively utilize this hapten in their studies. Further research to fully characterize its properties would be beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. EP0282192A1 - Competitive immunoassay for haptens using protein-hapten coupled solid phase - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
In-Depth Technical Guide: The 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH Hapten
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characteristics and applications of the hapten 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, also known as 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP). This document details its role in the development of immunoassays, focusing on the detection of the organophosphate insecticide azinphos-methyl (B128773).
Core Characteristics
The hapten this compound is a synthetic small molecule designed for use in immunological assays.[1][2] Its structure features a 4-ketobenzotriazine moiety linked to a propanoic acid group via a methylthio spacer. The terminal carboxylic acid group is a key functional feature, allowing for its covalent conjugation to carrier proteins, a necessary step to render the hapten immunogenic.[1][2]
Table 1: Physicochemical Properties of this compound (MBP)
| Property | Value | Reference |
| Synonym | 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP) | [2] |
| CAS Number | 170033-08-6 | [2][3] |
| Molecular Formula | C11H11N3O3S | [2][3] |
| Molecular Weight | 265.29 g/mol | [2][3] |
Application in Immunoassay Development
This hapten was instrumental in the development of monoclonal antibody-based enzyme-linked immunosorbent assays (ELISAs) for the detection of azinphos-methyl.[1] In this context, the hapten mimics a portion of the azinphos-methyl structure, allowing for the generation of antibodies that can recognize the target pesticide.
Quantitative Immunoassay Performance
Two different ELISA formats were developed and optimized using monoclonal antibodies raised against a different immunizing hapten but utilizing the 4-ketobenzotriazine-based hapten in the assay itself as a heterologous system to improve sensitivity. The performance characteristics of these assays are summarized below.
Table 2: Performance Characteristics of Monoclonal Antibody-Based ELISAs for Azinphos-Methyl
| Parameter | Assay I (Conjugate-Coated) | Assay II (Antibody-Coated) | Reference |
| Sensitivity (IC50) | 0.40 nM | 1.01 nM | [4] |
| Limit of Detection | 0.05 ng/mL | 0.08 ng/mL | [4] |
| Practical Working Range | 0.10 - 1.75 ng/mL | 0.32 - 2.54 ng/mL | [4] |
Antibody Specificity and Cross-Reactivity
The monoclonal antibodies generated for these assays exhibited high affinity for azinphos-methyl. However, they also showed significant cross-reactivity with structurally related organophosphate pesticides.
Table 3: Cross-Reactivity of Monoclonal Antibodies
| Compound | Cross-Reactivity | Reference |
| Azinphos-methyl | 100% (Target Analyte) | [4] |
| Azinphos-ethyl | High | [4] |
| Phosmet | High | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the methodologies for the synthesis of the hapten, its conjugation to carrier proteins, and the subsequent development of an ELISA.
Synthesis of this compound (MBP)
The synthesis of this hapten is a key step in the development of the immunoassay. While the primary reference indicates its synthesis, the detailed protocol is not publicly available. The general approach would involve the reaction of a 4-ketobenzotriazine precursor with a sulfur-containing propanoic acid derivative.
Conjugation to Carrier Protein (Active Ester Method)
To elicit an immune response, the hapten must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The active ester method is a common approach for this conjugation.
-
Activation of the Hapten: The carboxylic acid group of the hapten is activated using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in an anhydrous organic solvent like dimethylformamide (DMF).
-
Conjugation Reaction: The activated hapten (NHS ester) is then added to a solution of the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amine groups (primarily from lysine (B10760008) residues) on the surface of the protein react with the NHS ester to form stable amide bonds.
-
Purification: The resulting hapten-protein conjugate is purified from unconjugated hapten and reaction byproducts by dialysis or gel filtration chromatography.
Monoclonal Antibody Production
-
Immunization: BALB/c mice are immunized with the hapten-KLH conjugate, typically emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) via intraperitoneal or subcutaneous injections.
-
Cell Fusion: Splenocytes from an immunized mouse with a high antibody titer are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG) to create hybridoma cells.
-
Screening and Cloning: Hybridomas are selected in a HAT (hypoxanthine-aminopterin-thymidine) medium. Supernatants from the resulting hybridoma clones are screened for the presence of antibodies that bind to a hapten-BSA conjugate (or a different carrier protein to avoid selection of anti-carrier antibodies). Positive clones are then subcloned by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Selected monoclonal hybridoma cell lines are expanded to produce larger quantities of the specific antibody, which can be purified from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Indirect Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a solution of the hapten conjugated to a carrier protein different from the one used for immunization (e.g., hapten-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS containing 1% BSA) and incubating for 1-2 hours at 37°C.
-
Competitive Reaction: A mixture of the monoclonal antibody and either the standard solution of the analyte (azinphos-methyl) or the sample extract is added to the wells. The plate is incubated for a defined period (e.g., 1 hour at 37°C). During this step, the free analyte in the solution competes with the immobilized hapten-protein conjugate for the binding sites of the antibody.
-
Washing: The plates are washed to remove unbound antibodies and analyte.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plates are washed to remove the unbound secondary antibody-enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added to the wells. The enzyme catalyzes a colorimetric reaction.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2 M sulfuric acid).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the analyte is inversely proportional to the color signal.
Visualizations
The following diagrams illustrate the key processes involved in the utilization of the this compound hapten for immunoassay development.
Caption: Workflow for the conjugation of the hapten to a carrier protein.
References
The Discovery of 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid: A Technical Guide
Disclaimer: The specific molecule, 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid, is not explicitly detailed in currently available scientific literature based on the conducted searches. This guide, therefore, presents a technical overview based on the well-established chemistry of the 1,2,3-benzotriazin-4-one scaffold and its derivatives. The synthetic protocols and potential biological activities are extrapolated from published research on analogous compounds.
Introduction
The 1,2,3-benzotriazin-4-one core is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2][3] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionalization at the N-3 position of the benzotriazinone ring is a common strategy for modulating the pharmacological profile of these compounds. This guide outlines a plausible discovery pathway for 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid, including a proposed synthetic route, and discusses its potential biological relevance based on related structures.
Proposed Synthetic Pathway
The synthesis of the target molecule can be envisioned as a multi-step process, commencing with the formation of the 1,2,3-benzotriazin-4-one ring, followed by functionalization at the N-3 position, and finally, coupling with the side chain.
A general and efficient method for the synthesis of 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides.[4] Following the formation of the core structure, a plausible route to the target compound involves the introduction of a hydroxymethyl group at the N-3 position, its conversion to a suitable leaving group, and subsequent nucleophilic substitution by 3-mercaptopropanoic acid.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one
A solution of 2-aminobenzamide (B116534) in aqueous hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period at this temperature to ensure complete diazotization and subsequent cyclization. The resulting precipitate of 1,2,3-benzotriazin-4(3H)-one is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
1,2,3-Benzotriazin-4(3H)-one is treated with formaldehyde (B43269) in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, is isolated by extraction and purified by column chromatography.
Step 3: Synthesis of 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl] methanesulfonate (B1217627)
To a solution of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in a chlorinated solvent such as dichloromethane, an equimolar amount of triethylamine (B128534) is added, and the mixture is cooled to 0 °C. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the methanesulfonate derivative.
Step 4: Synthesis of 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid
In a suitable solvent such as ethanol, 3-mercaptopropanoic acid is deprotonated with a base like sodium ethoxide to form the corresponding thiolate. To this solution, 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl] methanesulfonate is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is acidified with a dilute mineral acid to precipitate the product. The crude product is then purified by recrystallization.
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical properties of the target molecule. Experimental data would be necessary for confirmation.
| Property | Predicted Value |
| Molecular Formula | C11H11N3O3S |
| Molecular Weight | 281.29 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in polar organic solvents. |
| 1H NMR | Characteristic peaks for aromatic, methylene, and carboxylic acid protons would be expected. |
| 13C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons would be anticipated. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight would be observed. |
| Infrared Spectroscopy | Characteristic absorptions for C=O (ketone and carboxylic acid), N=N, and S-C bonds would be present. |
Potential Biological Activity and Mechanism of Action
Derivatives of 1,2,3-benzotriazin-4-one are known to possess a wide array of biological activities. The introduction of a methylthio-propanoic acid side chain at the N-3 position could impart novel pharmacological properties.
| Biological Activity of Related Compounds | Reference |
| Anticancer | [1] |
| Antimicrobial | [1] |
| Anti-inflammatory | [1] |
| Nematicidal | [2] |
The mechanism of action for this class of compounds is diverse. For some anticancer derivatives, molecular docking studies have suggested interactions with receptors such as the vitamin D receptor.[1] For antimicrobial activity, inhibition of essential bacterial enzymes like Fab-H has been proposed.[1] The thioether and carboxylic acid moieties in the target molecule could potentially interact with biological targets through hydrogen bonding and hydrophobic interactions.
References
An In-depth Technical Guide on Myelin Basic Protein (MBP) Hapten: Molecular Properties, Experimental Applications, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of myelin basic protein (MBP) haptens, focusing on their molecular characteristics, their application in inducing experimental autoimmune encephalomyelitis (EAE), and the associated immunological signaling pathways. This document is intended to serve as a valuable resource for researchers in immunology, neurobiology, and drug development for autoimmune diseases.
Core Quantitative Data
The following table summarizes the molecular properties of commonly used MBP peptide haptens. These peptides are fragments of the full-length myelin basic protein and are instrumental in studying autoimmune responses.
| MBP Hapten Fragment | Molecular Formula | Molecular Weight (Da) |
| MBP (87-99) | C74H114N20O17 | Not explicitly found, but calculable from formula |
| MBP (68-86) | C81H129N25O30 | 1933.04[1] |
Experimental Protocols
The primary application of MBP haptens is in the induction of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for Multiple Sclerosis. Below are detailed methodologies for key experimental procedures.
Hapten-Carrier Conjugation
To enhance immunogenicity, small peptide haptens are typically conjugated to a larger carrier protein.
Objective: To covalently link an MBP peptide hapten to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
Materials:
-
MBP peptide hapten (with a terminal cysteine for maleimide (B117702) chemistry)
-
Maleimide-activated carrier protein (e.g., Imject™ Maleimide-Activated BSA)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.4)
-
Desalting column
Procedure:
-
Dissolve the MBP peptide hapten in the conjugation buffer.
-
Add the dissolved hapten to the maleimide-activated carrier protein. The molar ratio of hapten to carrier should be optimized, but a common starting point is a 20-fold molar excess of the hapten.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Remove unconjugated hapten by passing the mixture through a desalting column.
-
The concentration of the resulting conjugate can be determined by measuring the absorbance at 280 nm. The success of the conjugation can be further analyzed by techniques such as MALDI-TOF mass spectrometry to determine the hapten density.[2][3]
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To induce an autoimmune response against myelin in susceptible animal models (e.g., C57BL/6 or SJL mice) using an MBP peptide hapten.
Materials:
-
MBP peptide hapten (e.g., MBP 84-104 for SJL mice, MOG 35-55 is also commonly used for C57BL/6)[4]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of the MBP peptide in CFA. A common concentration is 1-2 mg/mL of the peptide. The peptide is first dissolved in PBS and then emulsified with an equal volume of CFA by repeatedly drawing the mixture into and expelling it from a syringe. The emulsion is ready when a drop placed on water does not disperse.
-
Immunization: Anesthetize the mice. Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.[5]
-
Administration of Pertussis Toxin: On the day of immunization and again 48 hours later, administer pertussis toxin (typically 100-200 ng) intraperitoneally. PTX acts as an additional adjuvant, enhancing the autoimmune response.[4][6]
-
Monitoring: Monitor the animals daily for clinical signs of EAE, which typically appear 10-14 days post-immunization. Clinical scoring is based on the severity of paralysis (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflow and the underlying signaling pathways are crucial for understanding the complex biological processes involved.
References
- 1. The Role of ERK Signaling in Experimental Autoimmune Encephalomyelitis | MDPI [mdpi.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Hapten-Protein Conjugate Vaccines with Reproducible Hapten Densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Immunological Application of 4-Ketobenzotriazine-based Haptens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (also known as MBP) and structurally related compounds in immunological studies. The primary application of this molecule is as a hapten, a small molecule that, when conjugated to a larger carrier protein, can elicit a specific immune response, leading to the production of antibodies. This guide will cover the principles of hapten-carrier conjugation, immunization protocols, and the development of immunoassays, with a focus on the available data and methodologies.
Core Concepts: Haptens in Immunology
Haptens are small molecules that are not immunogenic on their own. However, when covalently bound to a larger carrier molecule, typically a protein, the resulting conjugate can be recognized by the immune system as a foreign substance, leading to an antibody response against the hapten. This principle is fundamental to the development of immunoassays for small molecules and the production of specific antibodies for research and diagnostic purposes.
The 4-ketobenzotriazine moiety is a key structural component of some pesticides, such as azinphos-methyl (B128773). Therefore, haptens containing this structure are valuable tools for developing sensitive and specific immunoassays to detect these compounds in environmental and biological samples.
Experimental Protocols
Hapten-Carrier Protein Conjugation
The carboxyl group on this compound allows for its conjugation to carrier proteins via primary amines (e.g., lysine (B10760008) residues) on the protein surface. The most common method for this is the carbodiimide (B86325) reaction, using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS).
Materials:
-
This compound (MBP hapten)
-
Carrier protein (e.g., Bovine Serum Albumin (BSA) for coating antigen, Keyhole Limpet Hemocyanin (KLH) for immunogen)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Dissolve the MBP hapten in a small amount of DMF.
-
Dissolve the carrier protein (BSA or KLH) in PBS.
-
Activate the hapten's carboxyl group by adding EDC and NHS to the hapten solution. The molar ratio of hapten:EDC:NHS is typically 1:1.5:1.5.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
Slowly add the activated hapten solution to the carrier protein solution while gently stirring.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the hapten-carrier conjugate by dialysis against PBS for 48-72 hours with several buffer changes to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate by determining the hapten-to-protein molar ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Immunization of Mice for Monoclonal Antibody Production
Materials:
-
Hapten-KLH conjugate (immunogen)
-
Freund's complete adjuvant (FCA)
-
Freund's incomplete adjuvant (FIA)
-
Sterile PBS
-
BALB/c mice (6-8 weeks old)
Protocol:
-
For the primary immunization, emulsify the hapten-KLH conjugate in PBS with an equal volume of FCA to a final concentration of 50-100 µg of conjugate per mouse.
-
Inject the emulsion intraperitoneally (i.p.) into each mouse.
-
For subsequent booster immunizations (typically 3-4 boosts at 2-3 week intervals), emulsify the hapten-KLH conjugate with FIA.
-
Administer the booster injections i.p.
-
Three to four days after the final boost, collect blood from the tail vein to screen for antibody titers using an ELISA.
-
Mice with the highest antibody titers are selected for hybridoma production via cell fusion.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a common format for detecting small molecules like those targeted by the anti-4-Ketobenzotriazine antibodies.
Materials:
-
Hapten-BSA conjugate (coating antigen)
-
Monoclonal or polyclonal anti-hapten antibodies
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Standard solutions of the target analyte (e.g., azinphos-methyl)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
Protocol:
-
Coat the microtiter plate wells with the hapten-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the plate.
-
In separate tubes, pre-incubate the anti-hapten antibody with either the standard solutions or the unknown samples for a set period.
-
Add the antibody-analyte mixture to the coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Quantitative Data
A study by Mercader and Montoya (1999) on the development of monoclonal ELISAs for the pesticide azinphos-methyl, which contains the 4-ketobenzotriazine moiety, provides valuable quantitative insights.[1] In their work, they synthesized a panel of haptens that were fragments of the azinphos-methyl molecule.[1] After immunizing mice and generating monoclonal antibodies, they were able to develop sensitive ELISAs.
| Parameter | Value | Reference |
| Antibody Affinity (IC50) | Low nanomolar range | [1] |
| Assay Format | Conjugate-coated and antibody-coated | [1] |
IC50 represents the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen, indicating the sensitivity of the assay.
Visualizations
Signaling and Experimental Workflows
The immunological processes involved with haptens do not entail a unique signaling pathway for the hapten itself. Instead, the hapten-carrier conjugate engages the established pathways of B-cell activation. The following diagrams illustrate the key experimental workflows.
Caption: Workflow for hapten-carrier protein conjugation.
Caption: Monoclonal antibody production workflow.
Caption: Principle of competitive ELISA for hapten detection.
Conclusion
This compound and its analogues are valuable haptens for the development of immunological tools. By conjugating these haptens to carrier proteins, it is possible to generate high-affinity monoclonal antibodies. These antibodies can then be utilized in sensitive and specific immunoassays, such as ELISAs, for the detection of small molecules containing the 4-ketobenzotriazine moiety. The methodologies outlined in this guide provide a framework for researchers to produce and utilize these immunological reagents in their own studies. The work of Mercader and Montoya (1999) demonstrates the successful application of this approach, achieving assays with sensitivities in the low nanomolar range.[1]
References
An In-depth Technical Guide on the Application of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH as a Hapten in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, a key hapten used in the development of immunoassays for small molecule detection. The core mechanism of this molecule is not pharmacological but immunological; it functions as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein. This guide will delve into the principles of its use, supported by experimental data and protocols derived from foundational studies in the field.
Core Concept: The Hapten-Carrier Principle
This compound, also known as MBP, is not immunogenic on its own. To generate antibodies that can specifically recognize this molecule, it must be covalently bonded to a larger, immunogenic molecule, typically a protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This hapten-carrier conjugate, when introduced into an animal model, stimulates the production of antibodies. A subset of these antibodies will be specific to the 4-ketobenzotriazine moiety. These specific antibodies are the key reagents for developing immunoassays.
The immune response to a hapten-carrier conjugate is a complex process involving antigen-presenting cells (APCs), T-helper cells, and B-cells. The carrier protein provides the epitopes necessary for T-cell help, which in turn enables B-cells that recognize the hapten to proliferate and differentiate into antibody-producing plasma cells.
dot
An In-depth Technical Guide to Benzotriazine Haptens in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazine derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, leading to their investigation in various fields, including pharmaceuticals and agrochemicals. In the realm of immunology, the small molecular size of benzotriazine derivatives necessitates their function as haptens to elicit a specific immune response. When conjugated to a larger carrier protein, these haptens become immunogenic, enabling the production of antibodies with high specificity and affinity. These antibodies are instrumental in the development of sensitive and specific immunoassays for the detection and quantification of benzotriazine compounds in various matrices. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the exploratory research of benzotriazine haptens, from their synthesis and conjugation to the development and validation of immunoassays.
Core Principles of Hapten Immunology
Haptens are low-molecular-weight molecules that are not immunogenic on their own but can induce an immune response when attached to a larger carrier molecule, typically a protein. This conjugation creates a hapten-carrier conjugate that can be recognized by the immune system, leading to the production of antibodies specific to the hapten. The fundamental principle relies on the T-cell dependent activation of B-cells. Antigen-presenting cells (APCs) process the carrier protein and present its peptides to helper T-cells. B-cells with surface receptors that recognize the hapten internalize the entire conjugate, process the carrier protein, and present its peptides to the activated helper T-cells. This interaction stimulates the B-cells to proliferate and differentiate into plasma cells that secrete hapten-specific antibodies.
Synthesis of Benzotriazine Haptens
The design and synthesis of a benzotriazine hapten is a critical first step in the development of an immunoassay. The hapten must mimic the structure of the target benzotriazine analyte while incorporating a functional group that allows for its conjugation to a carrier protein. A common strategy involves introducing a spacer arm with a terminal carboxylic acid or amino group.
Example Synthetic Protocol: Synthesis of a Carboxy-Functionalized Benzotriazine Hapten
This protocol is a representative example for the synthesis of a benzotriazine hapten with a carboxyl group for subsequent conjugation.
Materials:
-
Sodium nitrite (B80452)
-
Glacial acetic acid
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Acetone
-
Thionyl chloride
-
Chloroform
-
Dimethylformamide (DMF)
-
Benzene
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Benzotriazole (B28993):
-
Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cool the solution to 15°C and add a solution of sodium nitrite in water portion-wise, allowing the temperature to rise to 85°C.
-
Cool the reaction mixture and collect the precipitated benzotriazole by filtration.
-
-
Synthesis of Ethyl 1H-benzotriazol-1-ylacetate:
-
In a flask, combine benzotriazole, ethyl chloroacetate, and anhydrous potassium carbonate in acetone.
-
Stir the mixture for 10 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Synthesis of 1H-benzotriazol-1-ylacetyl chloride:
-
Suspend 1H-benzotriazol-1-ylacetate in chloroform.
-
Add thionyl chloride and a drop of DMF.
-
Heat the mixture at 68°C for 3 hours.
-
Cool the solution to precipitate the acid chloride.
-
-
Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid (Hapten):
-
Treat the 1H-benzotriazol-1-ylacetyl chloride with an equimolar amount of glycine in benzene.
-
Reflux the mixture for 4 hours.
-
Cool the reaction and collect the precipitated hapten.
-
The final product should be characterized by techniques such as FTIR and 1H-NMR.[1]
-
Hapten-Carrier Protein Conjugation
To render the benzotriazine hapten immunogenic, it must be covalently linked to a larger carrier protein. Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). The choice of conjugation chemistry depends on the functional groups present on the hapten and the carrier protein. For haptens with a carboxyl group, the carbodiimide (B86325) reaction is a widely used method.
Experimental Protocol: Carbodiimide-Mediated Conjugation of a Benzotriazine Hapten to a Carrier Protein
Materials:
-
Benzotriazine hapten (with a carboxyl group)
-
Carrier protein (KLH or BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the benzotriazine hapten in a minimal amount of an organic solvent (e.g., DMF or DMSO) and then dilute with PBS.
-
Add EDC and NHS to the hapten solution and stir for 1 hour at room temperature to activate the carboxyl group.
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Slowly add the activated hapten solution to the carrier protein solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the conjugate by dialysis against PBS for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate by determining the hapten-to-protein molar coupling ratio using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Immunoassay Development
The development of a sensitive and specific immunoassay is the ultimate goal of benzotriazine hapten research. The enzyme-linked immunosorbent assay (ELISA) is a commonly employed format due to its high throughput, sensitivity, and relatively low cost. A competitive ELISA format is typically used for the detection of small molecules like benzotriazines.
Experimental Protocol: Indirect Competitive ELISA (ic-ELISA)
Materials:
-
Benzotriazine-protein conjugate (coating antigen, e.g., Benzotriazine-BSA)
-
Anti-benzotriazine antibody (produced by immunizing an animal with a different conjugate, e.g., Benzotriazine-KLH)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Benzotriazine standard solutions
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the benzotriazine-BSA conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add benzotriazine standard solutions or samples to the wells, followed by the addition of the anti-benzotriazine antibody. Incubate for 1 hour at 37°C. During this step, the free benzotriazine in the sample competes with the coated benzotriazine-BSA for binding to the antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of the benzotriazine analyte in the sample.
Data Presentation
Quantitative data from immunoassays are crucial for evaluating the performance of the developed antibodies and assays. Key parameters include the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and the cross-reactivity with structurally related compounds. While specific data for benzotriazine haptens is limited in the public domain, the following table presents representative data from studies on the structurally similar triazine haptens to illustrate the expected format and range of values.
| Hapten/Analyte | Antibody Specificity | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Cross-Reactivity (%) | Reference |
| Melamine (B1676169) Hapten 1 | Anti-Melamine | 70.6 | 2.6 | Cyromazine: <0.1 | [2] |
| Atrazine Hapten | Anti-Atrazine | 1.678 (µg/L) | 0.384 (µg/L) | Propazine: <1, Simazine: <1 | [3] |
| Prometryn-like Hapten | Anti-Prometryn | 3.9 | 0.9 | Ametryn: 34.77, Desmetryn: 18.09 | [4] |
Visualizations
Signaling Pathway of Hapten-Induced Immune Response
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine [escholarship.org]
- 4. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for the Conjugation of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH to Carrier Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small molecules, known as haptens, such as 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, are generally not immunogenic on their own. To elicit a specific antibody response for use in immunoassays, vaccine development, or other applications, they must be covalently coupled to a larger carrier protein. This conjugation renders the hapten immunogenic by presenting it to the immune system in the context of a larger, recognizable molecule.[1] The resulting hapten-carrier conjugate can then be used to immunize animals to produce antibodies specific for the hapten.
This document provides detailed protocols for the conjugation of the hapten this compound, which possesses a terminal carboxylic acid group, to carrier proteins such as Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) using the carbodiimide (B86325) crosslinker chemistry (EDC/NHS). It also covers methods for the characterization of the resulting conjugate and potential applications.
Principle of Conjugation
The conjugation method described here utilizes a zero-length crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This is a widely used and effective method for coupling molecules with carboxyl groups to molecules with primary amines.[2]
The reaction proceeds in two main steps:
-
Activation of the Hapten: EDC reacts with the carboxyl group (-COOH) of the this compound hapten to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2]
-
Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS or Sulfo-NHS stabilizes the reactive intermediate by converting it into a more stable amine-reactive NHS ester. This ester then readily reacts with primary amine groups (-NH2) on the carrier protein (e.g., lysine (B10760008) residues) to form a stable amide bond, covalently linking the hapten to the protein.[2]
Experimental Workflow and Signaling Pathway
The overall experimental workflow for the conjugation and subsequent use of the this compound-carrier protein conjugate in generating an immune response is depicted below.
References
Application Notes: Utilizing 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH for ELISA-based Detection
Introduction
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, hereinafter referred to as KBT-hapten, is a carboxylated hapten designed for the development of immunoassays. Due to its small molecular size, it is not immunogenic on its own. However, when conjugated to a larger carrier protein, it can elicit a specific antibody response.[1][2] This characteristic makes it a valuable tool for the development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for the detection of related small molecules in various sample matrices. This document provides a detailed protocol for the use of KBT-hapten in the development of a competitive ELISA.
Principle of the Assay
The developed assay is a competitive indirect ELISA. This format is ideal for the detection of small molecules like the KBT-hapten.[3][4][5] The principle relies on the competition between the free KBT-hapten in the sample and a KBT-hapten-protein conjugate immobilized on the surface of a microplate well for a limited number of specific anti-KBT antibodies. The amount of antibody bound to the plate is inversely proportional to the concentration of free KBT-hapten in the sample. The bound antibody is then detected by a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction.
Applications
This protocol is intended for researchers, scientists, and drug development professionals involved in:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: Quantifying the concentration of KBT-related compounds in biological fluids.
-
High-throughput screening (HTS): Screening large libraries of compounds for their ability to bind to anti-KBT antibodies.
-
Immunogenicity testing: Assessing the immune response to KBT-hapten and related molecules.
-
Diagnostic assay development: Creating sensitive and specific assays for the detection of KBT-related biomarkers.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to develop a competitive ELISA using the KBT-hapten.
Protocol 1: Conjugation of KBT-Hapten to Carrier Proteins
To elicit an immune response and to create a coating antigen for the ELISA plate, the KBT-hapten must be covalently linked to a larger carrier protein. Bovine Serum Albumin (BSA) is commonly used for coating the ELISA plate, while Keyhole Limpet Hemocyanin (KLH), being more immunogenic, is often the carrier of choice for immunization to produce antibodies.[1][6] The following protocol utilizes the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond between the carboxyl group of the KBT-hapten and the primary amines of the carrier protein.[7][8][9]
Materials:
-
KBT-hapten (this compound)
-
Carrier Protein (BSA or KLH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Quenching Solution: 1 M Glycine, pH 7.5 or 1 M Tris-HCl, pH 7.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO) or desalting columns
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Carrier Protein Preparation: Dissolve the carrier protein (e.g., 10 mg of BSA) in 2 mL of Conjugation Buffer.
-
Hapten Preparation: Dissolve the KBT-hapten (e.g., 2 mg) in 1 mL of Conjugation Buffer. A small amount of a water-miscible organic solvent like DMSO or DMF can be used to aid dissolution before adding it to the buffer.
-
Activation of Hapten: Add a 5 to 10-fold molar excess of EDC and NHS to the dissolved KBT-hapten. For example, for 2 mg of KBT-hapten (approx. 7.5 µmol), add approximately 7.1 mg of EDC (37.5 µmol) and 4.3 mg of NHS (37.5 µmol).
-
Incubation: Incubate the hapten-EDC/NHS mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.
-
Conjugation Reaction: Add the activated hapten solution to the carrier protein solution.
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS-esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted hapten and coupling reagents by extensive dialysis against PBS at 4°C with several buffer changes over 24-48 hours, or by using a desalting column according to the manufacturer's instructions.
-
Characterization (Optional but Recommended): Determine the conjugation efficiency by methods such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.[10]
-
Storage: Store the conjugate in aliquots at -20°C or -80°C.
Protocol 2: Polyclonal Antibody Production (General Overview)
The production of specific antibodies against the KBT-hapten is a crucial step. This typically involves immunizing animals (e.g., rabbits, mice) with the KBT-hapten-KLH conjugate.[6]
-
Immunization: The KBT-hapten-KLH conjugate is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and injected into the host animal.
-
Booster Injections: Booster injections are administered at regular intervals (e.g., every 2-4 weeks) to enhance the immune response.
-
Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer (the concentration of specific antibodies) using an indirect ELISA with the KBT-hapten-BSA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the antiserum is harvested. For cleaner assays, the polyclonal antibodies can be purified from the serum using affinity chromatography with the KBT-hapten immobilized on a solid support.
Protocol 3: Competitive Indirect ELISA
This protocol describes the steps for performing a competitive ELISA to quantify the KBT-hapten in a sample. Optimization of coating concentrations, antibody dilutions, and incubation times is critical for achieving optimal assay performance.[11][12]
Materials:
-
High-binding 96-well microplates
-
KBT-hapten-BSA conjugate (coating antigen)
-
Anti-KBT-hapten primary antibody (produced as described above)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
KBT-hapten standard solutions
-
Samples containing unknown concentrations of KBT-hapten
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 1-5% BSA or non-fat dry milk in PBST
-
Assay Buffer: 1% BSA in PBST
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution: 2 N H₂SO₄
-
Microplate reader
Procedure:
-
Coating: Dilute the KBT-hapten-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
Competition Reaction:
-
In a separate plate or in tubes, pre-incubate 50 µL of the KBT-hapten standards or samples with 50 µL of the diluted anti-KBT-hapten primary antibody for 1-2 hours at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solution and wash the plate 3-5 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The data obtained from a competitive ELISA is inversely proportional to the concentration of the analyte.[4] A standard curve is generated by plotting the absorbance values against the logarithm of the known concentrations of the KBT-hapten standards.[13][14] The concentration of the KBT-hapten in unknown samples is then determined by interpolating their absorbance values from the standard curve.
Table 1: Example Data for a KBT-Hapten Competitive ELISA
| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % Inhibition |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 0% |
| 0.1 | 1.623 | 1.631 | 1.627 | 12.1% |
| 1 | 1.255 | 1.245 | 1.250 | 32.4% |
| 10 | 0.789 | 0.795 | 0.792 | 57.2% |
| 100 | 0.341 | 0.335 | 0.338 | 81.7% |
| 1000 | 0.102 | 0.108 | 0.105 | 94.3% |
| Unknown Sample 1 | 1.015 | 1.025 | 1.020 | 44.9% |
| Unknown Sample 2 | 0.550 | 0.562 | 0.556 | 70.0% |
Note: % Inhibition is calculated as: [1 - (Mean Absorbance of Standard or Sample / Mean Absorbance of B₀)] x 100.
Troubleshooting
High Background:
-
Cause: Insufficient blocking, excessive antibody concentration, or inadequate washing.
-
Solution: Increase blocking time or try a different blocking agent. Optimize primary and secondary antibody concentrations. Increase the number of wash steps.
Low Signal:
-
Cause: Insufficient coating antigen, low antibody concentration, or expired reagents.
-
Solution: Optimize the coating antigen concentration. Increase the concentration of the primary or secondary antibody. Check the expiration dates of all reagents, especially the HRP-conjugate and TMB substrate.
High Variability (High CV%):
-
Cause: Inconsistent pipetting, improper washing, or plate edge effects.
-
Solution: Ensure accurate and consistent pipetting. Make sure all wells are washed thoroughly and uniformly. Avoid using the outer wells of the plate if edge effects are suspected.
References
- 1. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. Polyclonal Antibody Production Services | BioGenes GmbH [biogenes.de]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH in Antigen Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, also referred to as 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP), is a versatile hapten designed for the synthesis of immunogens.[1][2][3][4] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[5][6][7] The unique structure of this particular hapten incorporates a 4-ketobenzotriazine moiety, which can act as a photoreactive crosslinker, and a carboxylic acid group at the terminus of a spacer arm, enabling covalent conjugation to carrier proteins.[1][2][3][4]
The carboxylic acid group provides a convenient handle for coupling to free amine groups on carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[8][9][10] The resulting hapten-carrier conjugate can then be used to immunize animals to generate antibodies specific to the hapten. These antibodies are invaluable tools in the development of immunoassays, vaccines, and various diagnostic and therapeutic applications.[5][6]
The benzotriazine core, while primarily providing the structural basis for the hapten, is part of a class of compounds known for a wide range of biological activities and applications in medicinal chemistry.[11][12][13][14]
Application Notes
The primary application of this compound is in the design and synthesis of antigens for the production of specific antibodies. Its key features include:
-
Carboxyl functional group: Allows for straightforward conjugation to primary amines on carrier proteins using well-established EDC/NHS chemistry.[8][15]
-
Spacer Arm: The -(CH2)-S-(CH2)2- spacer arm separates the haptenic determinant (the 4-ketobenzotriazine ring) from the carrier protein, which can enhance its recognition by the immune system.[10]
-
Versatility in Carrier Protein Selection: This hapten can be conjugated to a variety of carrier proteins, including KLH for a strong immunogenic response or BSA for screening assays.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
-
3-Mercaptopropanoic acid
-
Triethylamine (B128534) (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-mercaptopropanoic acid in DCM.
-
Base Addition: Add an equimolar amount of triethylamine to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Benzotriazinone Precursor: Slowly add a solution of 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one in DCM to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conjugation of this compound to a Carrier Protein (KLH)
This protocol utilizes EDC/NHS chemistry to conjugate the carboxyl group of the hapten to the primary amines of the carrier protein.[9]
Materials:
-
This compound (Hapten)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the hapten
Procedure:
-
Dissolve Hapten: Dissolve the hapten in a minimal amount of DMF or DMSO.
-
Activate Hapten: Add the dissolved hapten to the Activation Buffer. Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. Add the EDC and NHS solutions to the hapten solution. The molar ratio of Hapten:EDC:NHS is typically 1:2:4. Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Prepare Carrier Protein: Dissolve the carrier protein (e.g., KLH) in Conjugation Buffer.
-
Conjugation Reaction: Add the activated hapten solution to the carrier protein solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification of the Conjugate: Remove unreacted hapten and crosslinking reagents by dialysis against PBS at 4°C with several buffer changes over 48 hours, or by using a desalting column.
-
Characterization of the Conjugate: Determine the hapten-to-carrier protein ratio (hapten density) using MALDI-TOF mass spectrometry.[1][2] The protein concentration can be determined using a standard protein assay (e.g., BCA assay).
Protocol 3: Immunization for Antibody Production
Materials:
-
Hapten-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Syringes and needles
-
Experimental animals (e.g., rabbits or mice)
Procedure:
-
Preparation of Emulsion (Primary Immunization): Emulsify the hapten-KLH conjugate solution (e.g., 1 mg/mL in PBS) with an equal volume of Freund's Complete Adjuvant.
-
Primary Immunization: Inject the emulsion subcutaneously or intramuscularly into the experimental animals.
-
Booster Injections: At 2-3 week intervals, administer booster injections of the hapten-KLH conjugate emulsified with Freund's Incomplete Adjuvant.
-
Monitoring Immune Response: Collect blood samples (e.g., from the ear vein of rabbits) 7-10 days after each booster injection. Prepare serum and determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA). For ELISA, the hapten conjugated to a different carrier protein (e.g., BSA) is typically used as the coating antigen to avoid detecting antibodies against the primary carrier protein.
-
Antibody Collection: Once a high antibody titer is achieved, a larger volume of blood can be collected to obtain a sufficient amount of polyclonal antiserum.
Data Presentation
Table 1: Typical Molar Ratios for Hapten-Carrier Conjugation
| Reagent | Molar Ratio (Hapten:Reagent) | Purpose |
| EDC | 1:2 - 1:10 | Activates the carboxyl group of the hapten. |
| NHS | 1:4 - 1:20 | Stabilizes the activated intermediate, improving reaction efficiency. |
| Carrier Protein | 1:0.05 - 1:0.1 | Provides the immunogenic backbone for the hapten. |
Table 2: Illustrative Results of Hapten-Carrier Conjugation and Antibody Production
| Parameter | Typical Value | Method of Determination |
| Hapten Density (Hapten:Carrier Ratio) | 10-25 | MALDI-TOF Mass Spectrometry[16][17] |
| Conjugate Protein Concentration | 1-5 mg/mL | BCA Protein Assay |
| Antibody Titer (ELISA) | > 1:50,000 | Enzyme-Linked Immunosorbent Assay (ELISA)[18] |
| Antibody Specificity | High for Hapten, Low for Carrier | Competitive ELISA |
Note: The values in Table 2 are illustrative and can vary depending on the specific hapten, carrier protein, and experimental conditions.
Visualizations
Caption: Workflow for the synthesis of the 4-Ketobenzotriazine hapten.
Caption: Workflow for conjugating the hapten to a carrier protein.
Caption: Simplified signaling pathway for antibody production.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining and characterizing hapten loads for carrier proteins by MALDI-TOF MS and MALDI-TOF/RTOF MS [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct hapten coated ELISA for immunosensing of low molecular weight analytes [zenodo.org]
- 7. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seracare.com [seracare.com]
- 9. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QUANTITATIVE INVESTIGATIONS OF IDIOTYPIC ANTIBODIES: IV. INHIBITION BY SPECIFIC HAPTENS OF THE REACTION OF ANTI-HAPTEN ANTIBODY WITH ITS ANTI-IDIOTYPIC ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MBP Hapten in Antibody Production
Audience: Researchers, scientists, and drug development professionals.
Myelin Basic Protein (MBP) and its derived peptides are crucial in the study of autoimmune diseases, particularly Multiple Sclerosis (MS).[1] The production of specific antibodies against MBP or its fragments (acting as haptens) is essential for developing diagnostic assays and therapeutic agents. These application notes provide detailed protocols and data for the generation and characterization of antibodies against MBP haptens.
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[2][3] The carrier molecule provides the necessary epitopes to stimulate T-cell help, which in turn enables B-cells to produce antibodies against the hapten.[3][4] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[2][5] The choice of carrier protein and the method of conjugation are critical for a successful immune response.[6][7]
Applications of Anti-MBP Hapten Antibodies
-
Multiple Sclerosis Research: Anti-MBP antibodies are studied for their potential role in the pathogenesis of MS.[8] Their presence in cerebrospinal fluid and serum is often analyzed in MS patients.[9]
-
Immunoassays: These antibodies are utilized in various immunoassays like ELISA and Western Blot to detect and quantify MBP and its fragments.[10][11][12]
-
Diagnostics: Development of diagnostic kits to monitor disease progression and therapeutic response in MS.
-
Therapeutic Development: As a tool to study the effects of potential MS therapies that target the immune response to myelin antigens.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the production and application of anti-MBP hapten antibodies.
Table 1: Recommended Concentrations and Ratios for Antibody Production
| Parameter | Recommended Value | Reference |
| Hapten:Carrier Molar Ratio | ~15 | [6] |
| Immunization Dose (Mice) | 50 - 100 µg of immunogen per injection | [2][13] |
| Final Boost (Mice) | 100 - 200 µg of immunogen | [13] |
Table 2: Antibody Concentrations for Immunoassay Applications
| Application | Antibody Concentration | Reference |
| ELISA (Monoclonal Antibody) | 0.1 µg/mL | [11] |
| Western Blot (Polyclonal Antibody) | 1:500 - 1:1,000 dilution | |
| Western Blot (Monoclonal Antibody) | 1:8000 dilution | [14] |
| Immunohistochemistry (Polyclonal) | 1:100 - 1:200 dilution | |
| Flow Cytometry (Polyclonal) | 1:200 - 1:500 dilution |
Experimental Protocols
Protocol 1: MBP Hapten-Carrier Protein Conjugation using EDC
This protocol describes the conjugation of a peptide hapten derived from MBP to a carrier protein (e.g., KLH) using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) crosslinker.[5]
Materials:
-
MBP peptide hapten with a free carboxyl or amine group
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve Carrier Protein: Dissolve 10 mg of KLH in 2 mL of Conjugation Buffer.
-
Activate Carrier Protein: Add a 50-fold molar excess of EDC and NHS to the KLH solution. Incubate for 15 minutes at room temperature with gentle stirring.
-
Dissolve Hapten: Dissolve the MBP peptide hapten in the Conjugation Buffer at a concentration that will achieve the desired hapten-to-carrier molar ratio (e.g., 15:1).
-
Conjugation Reaction: Add the dissolved hapten to the activated KLH solution. Incubate for 2 hours at room temperature with gentle stirring.
-
Quench Reaction: Quench the reaction by adding a final concentration of 10 mM hydroxylamine (B1172632) or a similar quenching reagent. Incubate for 15 minutes.
-
Dialysis: Transfer the conjugation mixture to a dialysis tube and dialyze against 1L of PBS at 4°C. Change the PBS three times over 24 hours.
-
Quantify Conjugate: Determine the protein concentration using a standard protein assay (e.g., BCA). The success of conjugation can be qualitatively assessed by SDS-PAGE.
-
Storage: Store the conjugate at -20°C or -80°C in aliquots.
Protocol 2: Immunization of Mice for Polyclonal Antibody Production
This protocol outlines a standard immunization schedule for generating a polyclonal antibody response in mice.[2][13]
Materials:
-
MBP hapten-KLH conjugate (immunogen)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
Syringes and needles (23-25 gauge)
Procedure:
-
Pre-immune Serum Collection (Day 0): Collect pre-immune serum from each mouse to serve as a negative control.
-
Primary Immunization (Day 0):
-
Prepare the immunogen emulsion by mixing an equal volume of the immunogen solution (containing 50-100 µg of the conjugate in PBS) with CFA.
-
Emulsify by vortexing or sonication until a stable, thick emulsion is formed.
-
Inject 100-200 µL of the emulsion per mouse via intraperitoneal (i.p.) or subcutaneous (s.c.) routes.
-
-
First Boost (Day 14):
-
Prepare the immunogen emulsion as in step 2, but use IFA instead of CFA.
-
Boost each mouse with the same dose and route of administration.
-
-
Second Boost (Day 28): Repeat the boost with the immunogen emulsified in IFA.
-
Test Bleed (Day 35): Collect a small amount of blood (e.g., via tail vein) to test the antibody titer using ELISA (see Protocol 3).
-
Final Boost (3-4 days before fusion for monoclonal antibody production or final bleed): Administer a final boost of 100-200 µg of the immunogen in PBS (without adjuvant) via intravenous (i.v.) or i.p. injection.
-
Final Bleed/Spleen Harvest: Collect blood for polyclonal serum production or harvest the spleen for hybridoma production.
Protocol 3: Indirect ELISA for Screening Anti-MBP Antibodies
This protocol is for determining the titer of anti-MBP antibodies in serum.
Materials:
-
MBP peptide hapten conjugated to a different carrier protein (e.g., BSA) for coating
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Mouse serum samples (pre-immune and immune)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the MBP-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL per well to a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the mouse serum (immune and pre-immune) in Blocking Buffer (e.g., starting from 1:100).
-
Add 100 µL of each dilution to the respective wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL to each well and incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the highest dilution that gives a signal significantly above the pre-immune serum background.
Visualizations
Caption: Principle of Hapten-Carrier Immunogenicity.
Caption: Workflow for Anti-MBP Hapten Antibody Production.
Caption: Indirect ELISA Workflow for Antibody Screening.
References
- 1. Frontiers | Role of Helical Structure in MBP Immunodominant Peptides for Efficient IgM Antibody Recognition in Multiple Sclerosis [frontiersin.org]
- 2. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Administration of myelin basic protein synthetic peptides to multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and properties of monoclonal antibodies to myelin basic protein and its peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation and Validation of Monoclonal Antibodies Against the Maltose Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioservuk.com [bioservuk.com]
- 13. Immunization protocol. EuroMAbNet [euromabnet.com]
- 14. MBP antibody (10458-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Immunoassay Development using 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, also known as MBP, is a hapten containing a terminal carboxylic acid group.[1][2] This functional group makes it ideal for covalent conjugation to carrier proteins, a critical step in the development of immunoassays for small molecules.[1][3] Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. By conjugating MBP to a carrier protein, it can be used to generate antibodies specific to the hapten and to develop competitive immunoassays for the detection of the hapten or structurally similar molecules.
These application notes provide detailed protocols for the conjugation of this compound to carrier proteins and the subsequent development of a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of Application
The carboxyl group on the this compound hapten allows for its covalent linkage to primary amines on carrier proteins like Bovine Serum Albumin (BSA) or Ovalbumin (OVA) using carbodiimide (B86325) chemistry (EDC/NHS). The resulting hapten-carrier conjugate can then be used as an immunogen to produce antibodies or as a coating antigen in a competitive immunoassay.
In a competitive ELISA format, a specific antibody is pre-incubated with a sample containing the free analyte (the target molecule). This mixture is then added to a microplate well coated with the hapten-carrier conjugate. The free analyte in the sample competes with the coated hapten for binding to the limited amount of antibody. The amount of antibody that binds to the coated hapten is inversely proportional to the concentration of the free analyte in the sample. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then used for detection, and the subsequent addition of a substrate results in a colorimetric signal.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carrier Protein (BSA)
This protocol describes the conjugation of the hapten to Bovine Serum Albumin (BSA) using the carbodiimide coupling reaction.
Materials:
-
This compound (MBP)
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolve 10 mg of this compound in 1 mL of DMF.
-
In a separate tube, dissolve 20 mg of BSA in 4 mL of PBS (pH 7.4).
-
Activate the carboxyl group of the hapten by adding 15 mg of EDC and 8 mg of NHS to the hapten solution. Stir at room temperature for 1 hour.
-
Slowly add the activated hapten solution dropwise to the BSA solution while gently stirring.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with continuous stirring.
-
To purify the conjugate, dialyze the reaction mixture against PBS (pH 7.4) at 4°C. Change the PBS buffer 3-4 times over 48 hours.
-
After dialysis, store the conjugate at -20°C. The concentration can be determined using a standard protein assay (e.g., BCA assay).
Protocol 2: Competitive ELISA for Analyte Quantification
This protocol outlines a competitive ELISA for the quantification of a target analyte using the prepared hapten-BSA conjugate and a specific primary antibody.
Materials:
-
Hapten-BSA conjugate (prepared in Protocol 1)
-
Specific primary antibody against the target analyte
-
Goat anti-mouse IgG-HRP (or other appropriate secondary antibody)
-
96-well ELISA plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST or 1% BSA in PBST)
-
Substrate Solution (e.g., TMB - 3,3′,5,5′-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the hapten-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the standard or sample in PBS. In a separate plate or tubes, pre-incubate 50 µL of the standard/sample with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated antibody-analyte mixture to each well of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation
The following table represents hypothetical data from a competitive ELISA developed using the protocols described above.
| Parameter | Value |
| IC50 (Inhibitory Concentration 50%) | 15 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Dynamic Range | 5 - 100 ng/mL |
| Intra-assay Coefficient of Variation (CV%) | < 10% |
| Inter-assay Coefficient of Variation (CV%) | < 15% |
| Cross-reactivity (Analyte Analogue A) | 25% |
| Cross-reactivity (Analyte Analogue B) | 5% |
Visualizations
Caption: Hapten-Carrier Protein Conjugation Workflow.
References
Application Notes and Protocols for the Conjugation of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH to Free Amine Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, hereafter referred to as KBT-acid, is a versatile molecule commonly utilized as a hapten in immunology and as a building block in bioconjugation. Its structure incorporates a terminal carboxylic acid group, which can be readily coupled to primary amine groups present on proteins, peptides, antibodies, and other biomolecules. This conjugation is typically achieved through a carbodiimide-mediated reaction, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
This two-step process first involves the activation of the carboxyl group on the KBT-acid by EDC to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, but the addition of NHS stabilizes it by forming a more stable NHS ester.[1][2][3] This amine-reactive ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[1][2]
These application notes provide detailed protocols for the conjugation of KBT-acid to amine-containing molecules, offering both one-step and two-step methodologies.
Applications
The conjugation of KBT-acid to biomolecules has several important applications in research and drug development:
-
Hapten-Carrier Conjugates for Antibody Production: KBT-acid can be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to generate an immunogen.[4] This immunogen can then be used to elicit an antibody response, leading to the production of antibodies specific for the KBT hapten.
-
Biomolecule Labeling: The KBT moiety can be introduced as a label onto proteins, peptides, or nucleic acids. This can be useful for tracking the molecule in various assays or for creating probes for interaction studies.
-
Drug Delivery and Targeting: By conjugating KBT-acid to a targeting ligand (e.g., an antibody) and a therapeutic agent, it can serve as a component of a targeted drug delivery system.
-
Immobilization for Affinity Purification: KBT-acid conjugated to a solid support can be used to create an affinity matrix for the purification of molecules that bind to the KBT structure.[4]
Chemical Reaction and Mechanism
The core reaction involves the formation of an amide bond between the carboxylic acid of KBT-acid and a primary amine. The mechanism, facilitated by EDC and NHS, is illustrated below.
Data Presentation
The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following table provides a summary of typical starting conditions for the conjugation of a hapten (like KBT-acid) to a protein.
| Parameter | One-Step Protocol | Two-Step Protocol | Reference |
| Activation Buffer | 0.1 M MES, pH 4.5-5.0 | 0.1 M MES, 0.5 M NaCl, pH 6.0 | [5][6] |
| Conjugation Buffer | N/A | PBS, pH 7.2-7.5 | [5][6] |
| Molar Ratio (Protein:KBT-acid) | 1:10 - 1:50 | 1:10 - 1:50 | [7] |
| Molar Ratio (KBT-acid:EDC) | 1:1 - 1:10 | 1:1 - 1:10 | [7] |
| Molar Ratio (KBT-acid:NHS) | 1:1 - 1:2.5 | 1:1 - 1:2.5 | [7] |
| Reaction Time (Activation) | N/A | 15 minutes | [1][6] |
| Reaction Time (Conjugation) | 2 hours | 2 hours | [5][6] |
| Quenching Agent | Hydroxylamine, Tris, or Glycine | 2-Mercaptoethanol (after activation), then Hydroxylamine | [5][6] |
Experimental Protocols
Materials and Reagents
-
KBT-acid
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5; or 1 M Tris-HCl, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving KBT-acid if necessary.
Protocol 1: One-Step Conjugation of KBT-acid to a Protein
This protocol is simpler but may lead to protein-protein crosslinking.
-
Prepare Reactants:
-
Dissolve the amine-containing protein in Activation Buffer at a concentration of 2-10 mg/mL.
-
Dissolve KBT-acid in a minimal amount of DMF or DMSO before diluting with Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in water or Activation Buffer immediately before use.
-
-
Reaction:
-
Combine the protein and KBT-acid solutions at the desired molar ratio (e.g., 1:20 protein to KBT-acid).
-
Add the EDC and NHS solutions to the protein/KBT-acid mixture. A typical starting point is a 2-5 fold molar excess of EDC and NHS over the KBT-acid.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Protocol 2: Two-Step Conjugation of KBT-acid to a Protein
This protocol minimizes protein-protein crosslinking by first activating the KBT-acid and then adding it to the protein.
-
Activation of KBT-acid:
-
Dissolve KBT-acid in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) at a 1:1:1 molar ratio to the KBT-acid.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Dissolve the amine-containing protein in Conjugation Buffer at 2-10 mg/mL.
-
Add the activated KBT-acid solution to the protein solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Add Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the conjugate using a desalting column equilibrated with PBS.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination. |
| Non-optimal pH | Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.2-8.0. | |
| Presence of competing nucleophiles | Use amine-free buffers (e.g., MES, HEPES, PBS) for the reaction. | |
| Protein Precipitation | Over-crosslinking | Reduce the molar excess of KBT-acid and crosslinkers. Use the two-step protocol to avoid protein-protein crosslinking. |
| Hydrophobicity of KBT-acid | If KBT-acid is dissolved in an organic solvent, add it dropwise to the aqueous protein solution while vortexing. Keep the final concentration of the organic solvent low. |
Conclusion
The reaction of this compound with free amine groups via EDC/NHS chemistry is a robust and widely applicable method for bioconjugation. The choice between a one-step and a two-step protocol will depend on the specific application and the sensitivity of the protein to crosslinking. By carefully controlling the reaction conditions, researchers can efficiently and specifically label a wide range of biomolecules for diverse applications in research and drug development.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. manuals.plus [manuals.plus]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. covachem.com [covachem.com]
Application Notes and Protocols for the Experimental Use of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH in Disease Models
Disclaimer: Extensive literature searches did not yield specific studies, quantitative data, or established protocols for the experimental use of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (also known as MBP) in disease models. This compound is commercially classified as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein.[1]
The following application notes provide detailed, generalized protocols for the use of haptens in common immunology and inflammatory disease models. These protocols can serve as a starting point for researchers considering the use of this compound in experimental settings.
Application Note 1: Hapten-Carrier Protein Conjugation
Introduction: To generate an immune response, haptens like this compound must be covalently conjugated to a larger, immunogenic carrier protein.[2] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). The carboxyl group on this compound allows for conjugation to primary amines (e.g., lysine (B10760008) residues) on the carrier protein using carbodiimide (B86325) chemistry.
Experimental Protocol: EDC-Mediated Conjugation of this compound to a Carrier Protein
Materials:
-
This compound (MBP)
-
Carrier Protein (e.g., KLH or BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Dialysis tubing (10 kDa MWCO)
-
Stir plate and stir bar
Procedure:
-
Dissolve Carrier Protein: Dissolve the carrier protein (e.g., 10 mg of KLH) in 5 mL of Activation Buffer.
-
Activate Hapten: In a separate tube, dissolve this compound (e.g., 2 mg) in 1 mL of Activation Buffer. Add a 10-fold molar excess of EDC and NHS. Incubate for 15 minutes at room temperature to activate the carboxyl group.
-
Conjugation: Add the activated hapten solution to the carrier protein solution. Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Dialysis: Transfer the conjugation mixture to a dialysis tube and dialyze against 1L of PBS at 4°C for 24-48 hours, with at least three buffer changes to remove unreacted hapten and crosslinkers.
-
Concentration and Storage: Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay). Aliquot and store at -20°C or -80°C.
Application Note 2: Induction of a Contact Hypersensitivity (CHS) Model
Introduction: Contact hypersensitivity is a T-cell mediated inflammatory skin reaction and is a common model for allergic contact dermatitis.[3][4] The model involves a sensitization phase, where the immune system is primed against the hapten, and an elicitation or challenge phase, where a subsequent exposure to the hapten induces a measurable inflammatory response.
Experimental Protocol: Mouse Model of Contact Hypersensitivity
Materials:
-
Hapten-carrier conjugate (for sensitization, optional)
-
Hapten (e.g., this compound)
-
Vehicle (e.g., acetone (B3395972) and olive oil, 4:1)
-
Mice (e.g., BALB/c or C57BL/6)
-
Micrometer caliper
Procedure: Day 0: Sensitization
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply a small volume (e.g., 25-50 µL) of the hapten solution (e.g., 0.5% in vehicle) to the shaved abdomen.
Day 5-7: Challenge (Elicitation)
-
Measure the baseline thickness of both ears of the mice using a micrometer caliper.
-
Apply a small volume (e.g., 20 µL) of a lower concentration of the hapten solution (e.g., 0.25% in vehicle) to both sides of one ear. Apply vehicle only to the contralateral ear as a control.
Day 6-8 (24 hours post-challenge): Measurement
-
Measure the thickness of both ears.
-
The degree of inflammation is determined by the change in ear thickness (ear swelling) of the hapten-challenged ear compared to the vehicle-treated ear or the baseline measurement.
Data Presentation: Ear Swelling Measurements
| Mouse ID | Baseline Thickness (mm) | 24h Thickness (Hapten Ear, mm) | 24h Thickness (Vehicle Ear, mm) | Ear Swelling (mm) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... |
Ear Swelling = (24h Thickness of Hapten Ear) - (Baseline Thickness of Hapten Ear)
Application Note 3: Induction of a Hapten-Mediated Colitis Model
Introduction: Certain haptens, such as 2,4,6-trinitrobenzenesulfonic acid (TNBS), can be used to induce experimental colitis in rodents, which serves as a model for inflammatory bowel disease (IBD).[5][6][7] The hapten is thought to modify colonic proteins, making them immunogenic and triggering a localized inflammatory response.
Experimental Protocol: Mouse Model of Hapten-Induced Colitis
Materials:
-
Hapten (e.g., TNBS is a common choice, but a similar principle could be explored for other reactive haptens)
-
Ethanol (B145695) (e.g., 50%)
-
Mice (e.g., BALB/c or SJL/J)
-
Catheter for intrarectal administration
-
Anesthetics (e.g., ketamine/xylazine)
Procedure:
-
Fasting: Fast mice for 24 hours prior to induction.
-
Anesthesia: Anesthetize the mice.
-
Hapten Administration:
-
Dissolve the hapten in an ethanol solution (e.g., 1-2.5% TNBS in 50% ethanol).
-
Carefully insert a catheter into the colon (approximately 3-4 cm from the anus).
-
Slowly instill the hapten solution (e.g., 100 µL).
-
Keep the mouse in a head-down position for at least 60 seconds to ensure the solution remains in the colon.
-
-
Monitoring:
-
Monitor the mice daily for weight loss, stool consistency, and signs of rectal bleeding.
-
A Disease Activity Index (DAI) can be calculated to quantify the severity of colitis.
-
-
Endpoint Analysis: At a predetermined time point (e.g., 3-7 days for acute models), mice can be euthanized for collection of colon tissue for histological analysis, cytokine measurement, and other molecular assays.
Data Presentation: Disease Activity Index (DAI)
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
General Signaling Pathway for Hapten-Induced Immune Response
Haptens, once conjugated to a carrier protein, are processed by antigen-presenting cells (APCs), such as dendritic cells. The haptenated peptides are then presented via MHC class II molecules to CD4+ T helper cells. This interaction, along with co-stimulatory signals, leads to T cell activation, proliferation, and differentiation. Activated T cells then orchestrate an inflammatory response by releasing cytokines and activating other immune cells, such as B cells (leading to antibody production) and macrophages.
References
- 1. Studies of contact hypersensitivity induction in mice with optimal sensitizing doses of hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of contact hypersensitivity in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
Application Notes and Protocols for 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
Disclaimer: The compound 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is not widely documented in publicly available literature, suggesting it may be a novel or specialized chemical. The following guidelines are based on the known properties of its core chemical structures: the benzotriazine ring, the thioether linkage, and the carboxylic acid functional group. Researchers must perform a thorough risk assessment before handling this compound and should conduct small-scale preliminary tests to verify its properties.
Overview and Physicochemical Properties
This compound combines a heterocyclic benzotriazine core, known for its diverse biological activities, with a flexible thioether-carboxylic acid side chain.[1][2][3] The carboxylic acid group is expected to dominate its solubility profile, particularly in aqueous solutions. The thioether linkage and the nitrogen-containing heterocycle are common motifs in pharmacologically active compounds.[2][4][5]
Predicted Physicochemical Data:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white or yellowish solid | Based on similar aromatic carboxylic acids and benzotriazole (B28993) derivatives.[6] |
| Molecular Weight | 279.3 g/mol | Calculated based on the chemical formula C12H13N3O3S. |
| Acidity | Acidic | The carboxylic acid group (-COOH) is a proton donor. Thiocarboxylic acids are typically more acidic than their carboxylic acid analogs.[7] |
| Solubility | - Aqueous: pH-dependent. Low solubility in acidic water, higher solubility in neutral to basic aqueous solutions (e.g., PBS, NaOH, NaHCO3).[6][8] - Organic: Likely soluble in polar aprotic solvents like DMSO and DMF. May have some solubility in alcohols like ethanol. | The carboxylic acid group can be deprotonated at higher pH to form a more polar and soluble carboxylate salt.[6][8] Benzotriazole derivatives are often soluble in organic solvents like THF or DCM during synthesis.[9] |
Safety and Handling
Benzotriazole derivatives can cause skin and eye irritation.[10][11] Therefore, stringent safety measures are mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical splash goggles.[10]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile). A lab coat or chemical apron should be worn to prevent skin contact.[10]
-
Respiratory Protection: Handle in a well-ventilated area, preferably inside a certified chemical fume hood.[10]
-
Footwear: Wear closed-toe shoes.[10]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[11]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Clean the area thoroughly with soap and water.[10]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[10][11]
-
Disposal: May be classified as hazardous waste. It may be possible to dissolve the material in a combustible solvent for incineration in a licensed facility. Always consult local, state, and federal regulations for proper disposal.[10]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution into aqueous media for biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer and/or sonicator
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight (g/mol) / 1000
-
For 1 mL of a 10 mM stock: 10 * 1 * 279.3 / 1000 = 2.793 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) may be applied, but monitor for any signs of degradation.
-
Sterilization (if required): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Solution in an Aqueous Buffer
This protocol is recommended when direct dissolution in an aqueous medium is required. The pH-dependent solubility is a key factor.[6][8]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer
-
1 M NaOH solution
-
pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Weighing: Weigh the desired amount of the compound into a beaker or flask.
-
Suspension: Add approximately 80% of the final desired volume of the aqueous buffer. The compound will likely form a suspension.
-
pH Adjustment: While stirring, slowly add 1 M NaOH dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: As the pH increases, the carboxylic acid group will deprotonate, and the compound should dissolve. Continue adding NaOH until the compound is fully dissolved. Aim for a final pH that is suitable for your experiment (e.g., 7.4).
-
Final Volume: Once dissolved, adjust the final volume with the buffer.
-
Sterilization: Sterilize the solution using a 0.22 µm syringe filter.
-
Storage: Use the aqueous solution fresh. For short-term storage, keep at 4°C. For longer-term storage, aliquot and freeze at -20°C or below, though stability in aqueous solution should be verified.
Visualized Workflows and Pathways
Diagram 1: General Laboratory Handling Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. ijarst.in [ijarst.in]
- 4. researchgate.net [researchgate.net]
- 5. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Haptens to Carrier Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of a robust immune response against small molecules, known as haptens, is a critical step in the development of immunoassays, vaccines, and antibody-drug conjugates. Haptens, being non-immunogenic on their own, require covalent conjugation to larger carrier proteins to elicit an antibody response.[1] The choice of coupling chemistry is paramount and depends on the functional groups available on the hapten and the protein, the desired hapten density, and the need to preserve the protein's structural integrity and biological activity.[2] This document provides detailed protocols for three common and effective techniques for coupling the hapten 4-methyl-3-nitro-N-(prop-2-yn-1-yl)benzamide (MBP) to a carrier protein.
The MBP hapten possesses a terminal alkyne group, making it particularly well-suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient "click chemistry" reaction. For a comprehensive comparison, this guide also details two other widely used methods: maleimide-thiol coupling and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with N-hydroxysuccinimide (NHS) chemistry.
Comparison of Hapten-Protein Coupling Techniques
The selection of a conjugation strategy is a critical decision that influences the quality and immunogenicity of the resulting hapten-carrier conjugate. The following table summarizes key quantitative parameters and characteristics of the three described methods. It is important to note that conjugation efficiencies and hapten densities can vary depending on the specific carrier protein, hapten, and reaction conditions. The data presented here are compiled from various studies and should be considered as a general guide.[3][4][5][6][7]
| Feature | EDC/NHS Chemistry | Maleimide-Thiol Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Target Functional Groups | Primary Amines (-NH₂) and Carboxyls (-COOH) | Thiols (-SH) and Maleimides | Azides (-N₃) and Terminal Alkynes (-C≡CH) |
| Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 6.5-7.5 | 4.0-11.0 (often buffered around neutral) |
| Typical Molar Ratio (Hapten:Protein) | 20:1 to 100:1 | 10:1 to 20:1 (Maleimide:Protein) | 2:1 to 10:1 (Alkyne:Azide) |
| Typical Hapten Density Achieved | 5-20 haptens/protein | 3-15 haptens/protein | 1-10 haptens/protein (highly controllable) |
| Reaction Time | 2-4 hours | 2 hours to overnight | 1-4 hours |
| Specificity | Can lead to protein-protein crosslinking | Highly specific for thiols | Highly specific and bio-orthogonal |
| Key Advantages | Utilizes common functional groups | High specificity, stable thioether bond | High efficiency, bio-orthogonality, mild reaction conditions |
| Key Disadvantages | Potential for protein polymerization, hydrolysis of active intermediate | Requires introduction of thiols, potential for maleimide (B117702) hydrolysis | Requires introduction of azide (B81097)/alkyne, potential copper cytotoxicity (can be mitigated with ligands) |
Experimental Workflows
A generalized workflow for the preparation of hapten-protein conjugates involves several key stages, from the preparation of the hapten and carrier protein to the final purification and characterization of the conjugate.
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is highly recommended for the MBP hapten due to its terminal alkyne. The first step involves the introduction of azide groups onto the carrier protein.
Part A: Introduction of Azide Groups into the Carrier Protein
-
Protein Preparation: Dissolve the carrier protein (e.g., BSA) in a phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines like Tris.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle stirring.
-
Purification: Remove the excess azide reagent by size-exclusion chromatography (e.g., using a desalting column) equilibrated with PBS.
Part B: CuAAC Conjugation of MBP to Azide-Modified Protein
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the MBP hapten in DMSO.
-
Prepare a 50 mM solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 50 mM solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM solution of sodium ascorbate (B8700270) in water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL), and the MBP hapten stock solution (a 5 to 10-fold molar excess over the estimated number of azide groups).
-
Add the THPTA ligand to the reaction mixture (final concentration of 5 times the copper concentration).
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the MBP-protein conjugate by dialysis against PBS or using a desalting column to remove the copper catalyst, excess hapten, and other small molecules.
Protocol 2: Maleimide-Thiol Coupling
This method requires the introduction of thiol groups into the carrier protein, as most proteins have a limited number of free thiols.
Part A: Introduction of Thiol Groups into the Carrier Protein
-
Protein Preparation: Dissolve the carrier protein (e.g., BSA) in PBS, pH 7.2, at a concentration of 5-10 mg/mL.
-
Thiolation: Add a 20-fold molar excess of Traut's reagent (2-iminothiolane) to the protein solution. Incubate for 1 hour at room temperature.
-
Purification: Remove excess Traut's reagent using a desalting column equilibrated with PBS, pH 6.5-7.0.
Part B: Conjugation of a Maleimide-Activated Hapten
(Note: This protocol assumes a maleimide-activated version of the MBP hapten is available or has been synthesized.)
-
Hapten Preparation: Dissolve the maleimide-activated hapten in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the maleimide-hapten solution to the thiolated protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a final concentration of 10 mM β-mercaptoethanol or cysteine to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate by dialysis or size-exclusion chromatography.
Protocol 3: EDC/NHS Chemistry
This method directly couples carboxyl groups to primary amines. To couple the MBP hapten, it would first need to be modified to contain a primary amine or a carboxyl group. Assuming a carboxylated version of MBP is available:
-
Reagent Preparation:
-
Dissolve the carrier protein (e.g., BSA) in 0.1 M MES buffer, pH 4.7-6.0, at 5-10 mg/mL.
-
Dissolve the carboxylated MBP hapten in the same MES buffer.
-
Prepare fresh 10 mg/mL solutions of EDC and NHS in water.
-
-
Activation of Carrier Protein:
-
Add a 10-fold molar excess of EDC to the carrier protein solution.
-
Immediately add a 2.5-fold molar excess (relative to EDC) of NHS to the solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.
-
-
Conjugation Reaction:
-
Add the carboxylated MBP hapten solution to the activated carrier protein. A 20 to 50-fold molar excess of hapten to protein is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with a phosphate (B84403) buffer.
-
Incubate for 2 hours at room temperature.
-
-
Quenching: Stop the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Purification: Purify the conjugate by dialysis or size-exclusion chromatography.
Characterization of Hapten-Protein Conjugates
The determination of the hapten-to-protein ratio (hapten density) is crucial for ensuring the reproducibility and efficacy of the conjugate.[8]
Protocol: Determination of Hapten Density by MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Prepare the unconjugated carrier protein and the purified hapten-protein conjugate at a concentration of approximately 1-2 mg/mL in deionized water.
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a 1:1 solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water.[9]
-
-
Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. To this spot, add 1 µL of the protein or conjugate solution and mix by pipetting. Allow the spot to air dry completely.
-
Data Acquisition: Acquire the mass spectra in the linear, positive ion mode over an appropriate mass range for the carrier protein.
-
Calculation of Hapten Density:
-
Determine the average molecular weight of the unconjugated carrier protein (MW_protein) and the hapten-protein conjugate (MW_conjugate).
-
Calculate the hapten density using the following formula: Hapten Density = (MW_conjugate - MW_protein) / MW_hapten
-
Conclusion
The choice of a hapten-protein conjugation method is a critical parameter in the development of immunogens and other bioconjugates. For the alkyne-containing hapten MBP, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and specific method of conjugation. However, maleimide-thiol and EDC/NHS chemistries remain valuable and widely used techniques, particularly when the hapten possesses or can be readily modified with the appropriate functional groups. The detailed protocols and comparative data provided in these application notes serve as a comprehensive guide for researchers to select and implement the most suitable conjugation strategy for their specific needs. Thorough characterization of the final conjugate, particularly the determination of the hapten density, is essential for ensuring the quality and reproducibility of downstream applications.
References
- 1. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Efficiency of MBP Hapten-Protein Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Maltose-Binding Protein (MBP) hapten-protein coupling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the coupling of haptens to Maltose-Binding Protein (MBP).
| Problem | Possible Cause | Solution |
| Low or No Coupling Efficiency | Inactive crosslinker: EDC and maleimide (B117702) reagents are moisture-sensitive and can hydrolyze over time. | - Use fresh or properly stored (desiccated at -20°C) crosslinker. - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. - Prepare crosslinker solutions immediately before use and discard any unused solution.[1] |
| Suboptimal pH of reaction buffer: The optimal pH for coupling chemistries is critical for efficiency. | - For EDC chemistry, use a two-step reaction: activation at pH 4.5-6.0 (in a non-amine, non-carboxylate buffer like MES) followed by conjugation at pH 7.2-7.5.[2] - For maleimide chemistry, maintain the pH between 6.5 and 7.5 to ensure specific reaction with sulfhydryl groups and minimize hydrolysis of the maleimide group.[3] | |
| Presence of interfering substances in the protein or hapten solution: Buffers containing primary amines (e.g., Tris, glycine) will compete with the hapten for reaction with NHS esters. Sulfhydryl-containing reagents (like DTT) will compete with the protein's thiols for reaction with maleimides. | - Perform buffer exchange of the MBP solution into an amine-free and sulfhydryl-free buffer (e.g., PBS or HEPES) prior to conjugation.[4] - Ensure the hapten solution is also free of competing nucleophiles. | |
| Incorrect molar ratio of reactants: An insufficient excess of the crosslinker or hapten can lead to low coupling efficiency. | - Optimize the molar ratio of crosslinker to MBP and hapten to MBP. A 10-50 fold molar excess of crosslinker over the protein is a good starting point for maleimide activation.[1] For the hapten, a molar excess is also recommended to drive the reaction.[5][6] | |
| Protein Precipitation or Aggregation During Conjugation | High concentration of organic solvent: Haptens with poor aqueous solubility may require an organic solvent like DMSO for dissolution. High concentrations of these solvents can denature the protein. | - If using an organic solvent for the hapten, ensure the final concentration in the reaction mixture is low enough to not cause MBP precipitation (typically ≤ 30% for DMSO).[6] |
| Suboptimal buffer conditions: Incorrect pH or high ionic strength can lead to protein instability. | - Ensure the reaction buffer pH is within the stability range for MBP. - If precipitation occurs, try reducing the amount of EDC used in the reaction.[2] | |
| High hapten density: Extensive modification of the protein surface can alter its properties and lead to insolubility. | - If high hapten density is suspected to cause precipitation, reduce the molar ratio of hapten to MBP in the conjugation reaction.[5] | |
| Inconsistent Batch-to-Batch Conjugation Results | Variability in reaction conditions: Minor differences in pH, temperature, reaction time, or reagent concentrations can lead to different coupling efficiencies. | - Standardize all reaction parameters, including buffer preparation, reagent concentrations, incubation times, and temperature for each conjugation reaction.[7] |
| Inconsistent estimation of hapten density: Different methods of quantifying the hapten-to-protein ratio can yield different results. | - Use a consistent and reliable method for characterizing each batch of conjugate. MALDI-TOF mass spectrometry is a direct and accurate method for determining the average number of haptens per protein.[5][8] | |
| Difficulty in Purifying the MBP-Hapten Conjugate | Inefficient removal of unreacted hapten and crosslinker: Residual small molecules can interfere with downstream applications. | - Use size-exclusion chromatography (e.g., desalting columns) or dialysis to efficiently separate the larger MBP-hapten conjugate from smaller, unreacted components.[6][9] |
| Co-purification of aggregated protein: Aggregated conjugates may not be easily separated from non-aggregated conjugates. | - Optimize the conjugation reaction to minimize aggregation. If aggregates form, they can sometimes be removed by centrifugation.[9] |
Frequently Asked Questions (FAQs)
What is the optimal hapten-to-MBP ratio for generating a strong immune response?
While the optimal ratio can depend on the specific hapten, a general guideline is to aim for a hapten density that is immunogenic without causing protein precipitation or altering the protein's conformation to the extent that it loses its beneficial properties. A high antibody titer has been observed with hapten densities of around 15 haptens per carrier protein for other carriers like BSA.[10] It is recommended to test a range of hapten-to-MBP ratios to determine the optimal density for your specific application.
Which coupling chemistry should I choose: EDC or maleimide?
The choice of coupling chemistry depends on the available functional groups on your hapten.[9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry is used to couple haptens containing a carboxyl group (-COOH) to primary amines (-NH2) on the surface of MBP (e.g., lysine (B10760008) residues). This is a "zero-length" crosslinker, meaning no additional spacer is introduced between the hapten and the protein.[11][12]
-
Maleimide chemistry is used to couple haptens containing a sulfhydryl group (-SH) to primary amines on MBP. This is typically a two-step process where MBP is first "activated" with a heterobifunctional crosslinker like Sulfo-SMCC, which introduces maleimide groups. The sulfhydryl-containing hapten is then added to react with the maleimides.[9]
How can I accurately determine the number of haptens coupled to each MBP molecule?
Several methods can be used to characterize the hapten density of your conjugate:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This is a highly accurate method that measures the mass of the conjugate. The average number of haptens per MBP molecule can be calculated from the mass difference between the conjugated and unconjugated MBP.[5][8]
-
UV-Vis Spectrophotometry: If the hapten has a distinct absorbance spectrum, the hapten density can be estimated by measuring the absorbance of the conjugate at a wavelength where the hapten absorbs and the protein does not.
-
Fluorescence Spectroscopy: Similar to UV-Vis, if the hapten is fluorescent, its concentration on the protein can be quantified.[10]
Does the presence of maltose (B56501) in the buffer affect the coupling reaction?
The maltose-binding site of MBP is located in a cleft between its two domains.[13] While there is no direct evidence to suggest that bound maltose will completely block the coupling reaction to surface-exposed residues like lysines, it is possible that the conformational change induced by maltose binding could sterically hinder access to certain residues near the binding cleft. For consistent results, it is recommended to perform the conjugation in the absence of maltose.
Why is MBP a good carrier protein for haptens?
MBP has several properties that make it an effective carrier protein:
-
Enhances Immunogenicity: MBP can act as an adjuvant, potentiating the immune response to the fused hapten. It has been shown to activate dendritic cells, key antigen-presenting cells, through Toll-like receptor 4 (TLR4).[1][14]
-
High Solubility: MBP is a highly soluble protein, which can help to improve the solubility of the hapten-protein conjugate.[15]
-
Facilitates Purification: The affinity of MBP for amylose (B160209) allows for easy purification of the MBP-hapten conjugate using amylose resin.
Experimental Protocols
Protocol 1: Two-Step Maleimide Coupling of a Sulfhydryl-Containing Hapten to MBP using Sulfo-SMCC
This protocol is adapted for a typical lab-scale conjugation.
Materials:
-
MBP solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Sulfhydryl-containing hapten
-
Amine-free, sulfhydryl-free buffers (e.g., PBS, HEPES)
-
Desalting columns
Procedure:
-
MBP Preparation: Ensure the MBP solution is in an amine-free buffer at pH 7.2-7.5. If necessary, perform a buffer exchange.
-
Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water or the reaction buffer to a concentration of ~10 mg/mL.
-
Activation of MBP: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the MBP solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the same amine-free buffer.
-
Conjugation: Immediately add the sulfhydryl-containing hapten to the activated MBP solution. A molar excess of the hapten is recommended.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the MBP-hapten conjugate from excess hapten and byproducts using a desalting column or dialysis.
Protocol 2: One-Step EDC Coupling of a Carboxyl-Containing Hapten to MBP
This protocol is a general guideline for EDC-mediated conjugation.
Materials:
-
MBP solution (in MES buffer, pH 4.5-6.0)
-
Carboxyl-containing hapten
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine)
-
Desalting columns
Procedure:
-
Preparation of Reactants: Dissolve MBP and the carboxyl-containing hapten in the MES buffer.
-
Activation and Conjugation:
-
Dissolve EDC (and NHS/Sulfo-NHS if used) in water or buffer immediately before use.
-
Add the EDC solution to the MBP/hapten mixture. A typical starting point is a molar excess of EDC to the carboxyl groups on the hapten.
-
Incubate for 2 hours at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching solution to react with any remaining active EDC.
-
Purification: Purify the MBP-hapten conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.
Quantitative Data Summary
The efficiency of hapten-protein coupling is influenced by several factors. While specific quantitative data for MBP is limited in the literature, the following tables provide typical ranges and starting points for optimization based on established principles for other carrier proteins.
Table 1: Influence of Molar Ratio on Hapten Density (Example)
| Molar Ratio of Linker to Carrier Protein | Resulting Hapten Density (Haptens/Protein) |
| 5:1 | 3-5 |
| 25:1 | 10-15 |
| 100:1 | 20-25 |
| 400:1 | >30 |
Note: This is an illustrative example based on data for BSA and may need to be optimized for MBP.[5]
Table 2: Recommended pH Ranges for Common Coupling Chemistries
| Crosslinker | Reactive Groups Targeted | Optimal pH Range |
| EDC (+/- NHS) | Carboxyls and Amines | Activation: 4.5 - 6.0Conjugation: 7.2 - 7.5 |
| Sulfo-SMCC (Maleimide) | Amines and Sulfhydryls | NHS-ester reaction: 7.0 - 9.0Maleimide reaction: 6.5 - 7.5 |
Visualizations
Caption: Workflow for maleimide-based hapten coupling to MBP.
Caption: MBP enhances immunogenicity via the TLR4 signaling pathway.
References
- 1. Potential Role for Toll-Like Receptor 4 in Mediating Escherichia coli Maltose-Binding Protein Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of protein-hapten conjugates. 1. Matrix-assisted laser desorption ionization mass spectrometry of immuno BSA-hapten conjugates and comparison with other characterization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. Ligand binding mechanics of maltose binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Th… [ouci.dntb.gov.ua]
Technical Support Center: Synthesis of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH Antigens
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH antigens. The information is designed to address common challenges encountered during the multi-step synthesis of this hapten, which is designed for subsequent conjugation to carrier proteins.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic approach involves a three-stage process:
-
Synthesis of the 4-Ketobenzotriazine Core: This typically involves the diazotization of 2-aminobenzamide (B116534) or related precursors.
-
N-alkylation of the Benzotriazinone Ring: Introduction of a reactive group at the N3 position, usually a halomethyl group (e.g., chloromethyl), to allow for subsequent linker attachment.
-
Thioether Linkage Formation: Nucleophilic substitution of the halide by the thiol group of 3-mercaptopropanoic acid to form the final product.
Q2: Why is the N3 position of the benzotriazinone ring the primary site for alkylation?
A2: The N3 position is generally the most nucleophilic nitrogen in the 4-ketobenzotriazine ring system, making it the most likely site for alkylation under many reaction conditions. However, reaction conditions must be carefully controlled to avoid side reactions.
Q3: What are the critical quality control checkpoints during the synthesis?
A3: Key quality control checkpoints include:
-
Confirmation of the 4-ketobenzotriazine structure after initial synthesis using techniques like NMR and Mass Spectrometry.
-
Monitoring the N-alkylation step by TLC or LC-MS to ensure complete consumption of the starting material.
-
Verification of the final product's purity and identity via HPLC, NMR, and high-resolution mass spectrometry to confirm the presence of the linker and the correct molecular weight.
Q4: Can the thiol linker be oxidized during the reaction?
A4: Yes, the thiol group of 3-mercaptopropanoic acid is susceptible to oxidation, which can lead to the formation of disulfide byproducts. It is advisable to perform the thioether linkage reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low Yield in 4-Ketobenzotriazine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, multiple spots on TLC | Incomplete diazotization of the starting 2-aminobenzamide. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite (B80452). Use a freshly prepared solution of sodium nitrite. |
| Formation of dark, tar-like byproducts | Decomposition of the diazonium salt at elevated temperatures. | Maintain rigorous temperature control. Add the sodium nitrite solution slowly to prevent localized heating. |
| Product is difficult to purify | Presence of unreacted starting material and byproducts. | Optimize the reaction stoichiometry. Consider alternative purification methods such as column chromatography with a gradient elution. |
Problem 2: Issues with N-Alkylation of the Benzotriazinone Ring
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow reaction | Insufficiently strong base to deprotonate the N3-H. | Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent like DMF or acetonitrile. |
| Formation of multiple products | Alkylation at other positions (e.g., on the oxygen atom). | Optimize the reaction conditions. Lowering the reaction temperature may improve selectivity for N-alkylation. |
| Low yield of the desired N-chloromethyl intermediate | Instability of the N-chloromethyl product. | Use the N-chloromethyl intermediate immediately in the next step without prolonged storage. |
Problem 3: Challenges in Thioether Linkage Formation
| Symptom | Possible Cause | Suggested Solution |
| Formation of a significant amount of disulfide byproduct | Oxidation of the thiol linker. | Perform the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents. The addition of a small amount of a reducing agent like TCEP may be beneficial. |
| Incomplete reaction | Insufficient nucleophilicity of the thiol. | Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to deprotonate the thiol, increasing its nucleophilicity. |
| Difficulty in purifying the final product | Presence of unreacted starting materials and byproducts. | Utilize reverse-phase HPLC for purification to separate the desired product from more polar or non-polar impurities. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected at each stage of the synthesis. These are representative values and may vary based on specific reaction conditions and scale.
| Synthesis Step | Compound | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | 4-Ketobenzotriazine | 75 - 85 | >95 |
| 2 | 3-(Chloromethyl)benzo[d][1][2][3]triazin-4(3H)-one | 60 - 70 | >90 (often used directly) |
| 3 | This compound | 50 - 65 | >98 |
Experimental Protocols
Protocol 1: Synthesis of 4-Ketobenzotriazine
-
Dissolve 2-aminobenzamide in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1 hour after the addition is complete.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Ketobenzotriazine.
Protocol 2: Synthesis of 3-(Chloromethyl)benzo[d][1][2][3]triazin-4(3H)-one
-
Suspend 4-Ketobenzotriazine and paraformaldehyde in a suitable solvent such as glacial acetic acid.
-
Bubble dry HCl gas through the suspension or add acetyl chloride.
-
Heat the mixture gently (e.g., to 40-50°C) until the solids dissolve.
-
Stir for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry. This intermediate is often used immediately in the next step.
Protocol 3: Synthesis of this compound
-
Dissolve 3-mercaptopropanoic acid in a suitable solvent like DMF under an inert atmosphere.
-
Add a base such as potassium carbonate or DIPEA and stir for 15-20 minutes.
-
Add a solution of 3-(Chloromethyl)benzo[d][1][2][3]triazin-4(3H)-one in DMF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to obtain the final antigen.
Visualizations
References
- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
avoiding aggregation in 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH conjugates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues with 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (also known as MBP) conjugates.[1] The following information is designed to help identify the root causes of aggregation and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP) is a hapten that contains a 4-Ketobenzotriazine (4-KBT) moiety and a linker arm terminating in a carboxyl group.[1] This carboxyl group is suitable for covalent conjugation to free amine groups on proteins or other biomolecules, typically after activation (e.g., as an NHS ester).[1][2] It is often used in antigen design and for creating bioconjugates like antibody-drug conjugates (ADCs).
Q2: What are the primary causes of aggregation when working with 4-KBT conjugates?
A2: Aggregation of bioconjugates, such as those involving 4-KBT, is a common challenge arising from several factors:[3][4][5]
-
Increased Hydrophobicity: The 4-KBT core is a hydrophobic aromatic structure. Covalently attaching multiple 4-KBT molecules to a protein's surface increases its overall hydrophobicity, which can promote self-association and aggregation.[3][4][6]
-
Over-labeling: A high ratio of the small molecule conjugate to the protein (analogous to a high drug-to-antibody ratio or DAR in ADCs) can alter the protein's natural charge and isoelectric point (pI), leading to reduced solubility and stability.[3][6]
-
Sub-optimal Buffer Conditions: The stability of the protein conjugate is highly dependent on the pH, ionic strength, and composition of the buffer.[3][4] Unfavorable conditions can lead to protein unfolding and subsequent aggregation.[7][8]
-
Linker Characteristics: The linker connects the 4-KBT molecule to the protein and its properties can influence the conjugate's behavior. While the specified linker has a terminal carboxyl group, its overall hydrophobicity might not be sufficient to prevent aggregation, especially at high labeling densities.[9][10]
-
Reaction Conditions: The use of organic co-solvents (like DMSO or DMF) to dissolve the 4-KBT reagent can destabilize the protein if the final concentration is too high.[4] Temperature and agitation during the reaction can also induce stress and cause aggregation.[3][11]
Q3: How can I detect and quantify aggregation in my conjugate sample?
A3: Several biophysical techniques are available to characterize and quantify protein aggregates. It is recommended to use a combination of orthogonal methods for a comprehensive view.[12][13]
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity, which indicates severe aggregation.[3]
-
Dynamic Light Scattering (DLS): DLS is a rapid method that measures the size distribution of particles in a solution. It is highly sensitive for detecting the presence of small amounts of larger aggregates.[3][14]
-
Size Exclusion Chromatography (SEC): SEC is a high-resolution technique that separates molecules based on their hydrodynamic radius. It can accurately quantify the percentage of monomer, dimer, and larger soluble aggregates in a sample.[12][14][15]
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and distribution of macromolecules and their aggregates in solution over a very broad molecular weight range.[14]
Troubleshooting Guide
This guide addresses common aggregation-related problems encountered during and after the conjugation of 4-KBT-CH2-S-(CH2)2-COOH to proteins.
Problem 1: Immediate precipitation or turbidity upon adding the activated 4-KBT reagent.
| Potential Cause | Troubleshooting Step & Rationale |
| Poor Reagent Solubility | Dissolve the activated 4-KBT reagent in a minimal amount of a compatible, anhydrous organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. Add the dissolved reagent dropwise to the protein solution with gentle stirring to avoid localized high concentrations.[3] |
| High Reagent Concentration | Reduce the molar excess of the 4-KBT reagent used in the reaction. A lower labeling ratio can decrease the hydrophobic burden on the protein. |
| Incorrect Buffer pH | Ensure the conjugation buffer pH is optimal for both the reaction and protein stability. Amine-reactive conjugations (like NHS esters) are more efficient at a slightly alkaline pH (7.2-8.5), but some proteins may be less stable.[3] If aggregation occurs, try performing the reaction at a lower pH (e.g., 7.2-7.4), which will slow the reaction but may improve stability. |
| Use of Organic Co-solvent | The final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture should typically be kept below 10% (v/v), and ideally below 5%, to minimize protein destabilization.[4] |
Problem 2: Gradual increase in aggregation after the conjugation reaction or during purification.
| Potential Cause | Troubleshooting Step & Rationale |
| Conjugate Instability | The newly formed conjugate may be less stable than the parent protein. After the reaction, promptly remove unreacted small molecules via a desalting column or dialysis into a stable storage buffer.[3] |
| Sub-optimal Buffer Conditions | The optimal buffer for the conjugation reaction may not be ideal for long-term stability. Exchange the conjugate into a formulation buffer optimized for pH and containing stabilizing excipients. |
| High Protein Concentration | High concentrations of the conjugate can increase the likelihood of intermolecular interactions and aggregation.[16] If possible, work with and store the conjugate at a lower concentration. |
| Temperature Stress | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. While the reaction will be slower, this can significantly reduce the rate of protein unfolding and aggregation.[3][13] |
Problem 3: Aggregation observed during long-term storage or after freeze-thaw cycles.
| Potential Cause | Troubleshooting Step & Rationale |
| Inadequate Formulation Buffer | Screen different buffer formulations to find the most stabilizing conditions. Key parameters to optimize include pH, buffer species, and the addition of excipients.[17] |
| Use of Stabilizing Excipients | Add stabilizing excipients to the storage buffer. These can shield hydrophobic patches and improve the solubility of the conjugate.[3][13][18] (See Table 1 for examples). |
| Freeze-Thaw Stress | Freezing can cause significant shifts in pH and high local solute concentrations, which can lead to aggregation.[19][20] Avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze aliquots in liquid nitrogen and include a cryoprotectant like glycerol (B35011) or trehalose (B1683222) in the buffer.[16][20] |
Data Presentation
Table 1: Common Anti-Aggregation Additives (Excipients)
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Mannitol | 5-10% (w/v), 5-20% (v/v) for Glycerol | Preferentially excluded from the protein surface, promoting a more compact, stable native state. Act as cryoprotectants.[21] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Suppress aggregation by binding to hydrophobic patches or increasing the thermodynamic stability of the protein.[13][21] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.1% (v/v) | Prevent aggregation at interfaces (air-liquid, solid-liquid) and can help solubilize hydrophobic regions.[13][22] |
| Polymers | Polyethylene Glycol (PEG) | 1-5% (w/v) | Provides a hydration shell around the protein, increasing solubility and stability.[23] |
Table 2: Comparison of Key Analytical Techniques for Aggregation
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Chromatographic separation by size | Quantitative % of monomer, dimer, and soluble high molecular weight (HMW) species.[12] | High resolution, accurate quantification of soluble aggregates.[12] | May miss very large, insoluble aggregates; potential for on-column aggregate disruption. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity | Mean particle size, polydispersity index (size distribution).[14] | Fast, non-invasive, highly sensitive to small amounts of large aggregates.[3] | Not a high-resolution separation technique; results are intensity-weighted. |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation rate in a centrifugal field | Distribution of species, molecular weight, stoichiometry of oligomers.[14] | Gold standard for characterizing a wide range of species without a column matrix.[14] | Requires specialized equipment and expertise; lower throughput. |
Experimental Protocols
Protocol 1: General Method for Aggregate Analysis by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter the buffer to be used for dilution through a 0.22 µm filter to remove any particulate matter.
-
If necessary, dilute the conjugate sample to a final concentration suitable for the instrument (typically 0.1-1.0 mg/mL) using the filtered buffer. The final sample must be optically clear.
-
Gently mix the sample by pipetting; do not vortex, as this can induce aggregation.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize at the desired temperature (e.g., 25°C).
-
Select an appropriate disposable or quartz cuvette. Ensure it is clean and free of dust.
-
-
Measurement:
-
Pipette the sample into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and allow the sample to equilibrate thermally for at least 2 minutes.
-
Perform the measurement according to the instrument's software instructions, typically acquiring 10-15 runs per measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
The primary results to note are the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). An increase in Z-average or a PDI > 0.3 often indicates the presence of aggregates.
-
Protocol 2: General Method for Aggregate Quantification by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Select an SEC column appropriate for the size range of your protein and its potential aggregates.
-
Prepare the mobile phase (e.g., Phosphate Buffered Saline, pH 7.4) and filter it through a 0.22 µm filter. Degas the mobile phase thoroughly.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (typically monitoring at 280 nm).
-
-
Sample Preparation:
-
Prepare the conjugate sample at a known concentration (e.g., 1 mg/mL).
-
Centrifuge the sample at ~14,000 x g for 5-10 minutes to pellet any large, insoluble aggregates.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
Injection and Data Acquisition:
-
Inject a defined volume of the sample onto the equilibrated column.
-
Run the chromatogram for a sufficient time to allow all species, including the monomer, to elute.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. The main peak corresponds to the monomeric conjugate. Earlier eluting peaks correspond to high molecular weight (HMW) species (aggregates).
-
Calculate the relative percentage of each species by dividing the area of that peak by the total area of all peaks. A result of >95% monomer is often desired.
-
Visualizations
Logical & Experimental Workflows
Caption: Potential pathway leading to conjugate aggregation.
Caption: Troubleshooting workflow for addressing aggregation issues.
Caption: General experimental workflow for bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Fidabio [fidabio.com]
- 6. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 7. Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 13. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Aggregation Analysis [intertek.com]
- 15. approcess.com [approcess.com]
- 16. benchchem.com [benchchem.com]
- 17. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 18. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. adcreview.com [adcreview.com]
Technical Support Center: Purification of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of proteins labeled with 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (also referred to as MBP-linker). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying proteins labeled with this compound?
The main challenge is to efficiently separate the desired labeled protein from two main contaminants: the unlabeled protein and the excess, unreacted this compound labeling reagent.
Q2: What are the recommended initial steps to remove the excess, unreacted labeling reagent after the conjugation reaction?
For the initial removal of small molecules like the unreacted hapten, rapid methods such as desalting spin columns or size-exclusion chromatography are recommended.[1] These methods are effective at separating molecules with significant size differences, such as a protein and a small molecule hapten.[1][2]
Q3: Which chromatography techniques are suitable for separating the labeled protein from the unlabeled protein?
Separating the labeled from the unlabeled protein can be more challenging due to their similar sizes. The following techniques can be employed:
-
Ion-Exchange Chromatography (IEC): The addition of the this compound label introduces a carboxyl group, which will alter the protein's overall charge and isoelectric point (pI). This change in charge can be exploited to separate the labeled and unlabeled species using IEC.[3][4]
-
Hydrophobic Interaction Chromatography (HIC): The benzotriazine group may increase the hydrophobicity of the protein, potentially allowing for separation from the unlabeled protein on an HIC column.
-
Affinity Chromatography: If an antibody that specifically recognizes the 4-Ketobenzotriazine hapten is available, affinity chromatography can be a highly specific and efficient method for isolating the labeled protein.[5][]
Q4: How can I confirm that my protein has been successfully labeled?
Successful labeling can be confirmed using several methods:
-
Mass Spectrometry (MS): This is a definitive method to determine the mass of the labeled protein, which will be higher than the unlabeled protein by the mass of the attached label.
-
UV-Vis Spectroscopy: If the label has a distinct absorbance spectrum, you can measure the absorbance at a specific wavelength to confirm its presence.
-
Gel Electrophoresis: While the small size of the label may not cause a significant shift, in some cases, a slight change in mobility on SDS-PAGE can be observed.
Troubleshooting Guides
Problem 1: Low Yield of Labeled Protein
| Possible Cause | Suggested Solution |
| Inefficient Labeling Reaction | Optimize the labeling reaction conditions, including the molar ratio of the label to the protein, pH, temperature, and incubation time. Ensure the protein is in a buffer free of primary amines (e.g., Tris) that can compete with the labeling reaction. |
| Protein Precipitation During Labeling or Purification | The protein may be aggregating. Try adjusting the buffer conditions by changing the pH or salt concentration. The addition of stabilizing agents like glycerol (B35011) or non-ionic detergents may also help.[7] |
| Loss of Protein During Purification Steps | Ensure that the chosen purification resin and method are appropriate for your protein. For example, if using a spin column for desalting, select one with a molecular weight cutoff (MWCO) well below the molecular weight of your protein to ensure high recovery.[1] Review each step of the purification process to identify where the loss might be occurring (e.g., by analyzing flow-through and wash fractions). |
| Labeled Protein Not Binding to the Chromatography Column | If using ion-exchange chromatography, ensure the buffer pH is appropriate to impart a charge difference between the labeled and unlabeled protein. For affinity chromatography, confirm the affinity of the resin for the hapten. |
| Harsh Elution Conditions | The conditions used to elute the protein from the chromatography column may be too harsh, leading to denaturation and loss of protein. Optimize the elution buffer by, for example, using a shallower gradient of the eluting agent.[8] |
Problem 2: Presence of Unlabeled Protein in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Labeling Reaction | Drive the labeling reaction closer to completion by increasing the molar excess of the labeling reagent or extending the reaction time. However, be mindful that this can increase the risk of multiple labels per protein. |
| Poor Resolution During Chromatography | Optimize the chromatography method. For ion-exchange chromatography, try a shallower salt or pH gradient to improve the separation between the closely related species.[9] For size-exclusion chromatography, ensure the column has the appropriate fractionation range for your protein. |
| Co-elution of Labeled and Unlabeled Protein | If the label does not sufficiently alter the protein's properties for separation by IEC or HIC, consider an alternative strategy. Affinity chromatography against the hapten would be a more specific method.[5] |
Problem 3: Presence of Excess Labeling Reagent in the Final Product
| Possible Cause | Suggested Solution |
| Inefficient Removal of Small Molecules | Use a desalting column with the correct MWCO for your protein.[1] Perform multiple desalting steps or a more thorough dialysis if necessary. |
| Non-covalent Association of the Label with the Protein | Some of the excess label may be non-covalently bound to the protein. Washing the protein with a buffer containing a mild organic solvent (if your protein can tolerate it) might help to remove this non-specifically bound reagent. |
Experimental Protocols
Protocol 1: Removal of Excess Labeling Reagent using Size-Exclusion Chromatography (SEC)
This protocol is designed for the initial cleanup of the labeling reaction to remove the small molecular weight this compound.
-
Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for your protein's molecular weight. For example, a column that separates proteins in the 10-600 kDa range would be suitable for many proteins.
-
Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Loading: Load the reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the protein with the equilibration buffer at a constant flow rate. The larger, labeled protein will elute first, followed by the smaller, unreacted labeling reagent.
-
Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm.
-
Analysis: Analyze the collected fractions containing the protein peak by SDS-PAGE to confirm the presence of your protein.
Protocol 2: Separation of Labeled and Unlabeled Protein using Ion-Exchange Chromatography (IEC)
This protocol leverages the change in the protein's net charge upon labeling.
-
Column Selection: Based on the predicted pI of your unlabeled protein and the addition of the acidic carboxyl group from the label, choose either an anion-exchange or a cation-exchange column. Since the label adds a negative charge, an anion-exchange column is a likely choice.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): Binding buffer containing a high concentration of salt, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
-
Equilibration: Equilibrate the anion-exchange column with Buffer A until the conductivity and pH are stable.
-
Sample Loading: Load the protein sample (after removal of excess label) onto the column.
-
Washing: Wash the column with Buffer A to remove any unbound protein.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The more negatively charged, labeled protein is expected to elute at a higher salt concentration than the unlabeled protein.
-
Fraction Collection and Analysis: Collect fractions throughout the gradient and analyze them by SDS-PAGE and, if possible, mass spectrometry to identify the fractions containing the pure, labeled protein.
Data Presentation
Table 1: Example Purification Summary for a Labeled Protein
| Purification Step | Total Protein (mg) | Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 500 | 10000 | 20 | 100 | 5 |
| Labeling Reaction | 480 | 9500 | 19.8 | 96 | 5 |
| SEC (desalting) | 450 | 9000 | 20 | 90 | 10 |
| Ion-Exchange | 80 | 7200 | 90 | 72 | 95 |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for labeling and purification.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting logic for low protein yield.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Chromatographic Techniques for Protein Separation and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Hapten-mediated immunopurification of membrane proteins labeled with fluorescein derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Stability of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the chemical stability of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH.
Frequently Asked Questions (FAQs)
Q1: My compound is showing signs of degradation during storage and experiments. What is the most likely cause?
A1: The primary cause of degradation for this molecule is the oxidation of its thioether linkage (-S-). Thioethers are susceptible to oxidation by atmospheric oxygen, trace peroxides in solvents, or reactive oxygen species (ROS), which converts the sulfur atom first to a sulfoxide (B87167) and then to a sulfone.[1][2] This transformation alters the compound's polarity, structure, and potentially its biological activity. A secondary, though less common, pathway could involve the degradation of the benzotriazine ring through hydrolysis or photolysis, especially under harsh pH conditions or exposure to UV light.[3]
Q2: What are the main degradation products I should be looking for?
A2: You should primarily monitor for the formation of two more-polar species:
-
Sulfoxide Derivative: 4-Ketobenzotriazine-CH2-S(O)-(CH2)2-COOH
-
Sulfone Derivative: 4-Ketobenzotriazine-CH2-S(O)2-(CH2)2-COOH
These can be readily detected as new, earlier-eluting peaks in a reverse-phase HPLC analysis. Various analytical methods are available for the synthesis and detection of sulfoxides and sulfones from sulfides.[4][5][6]
Q3: How can I prevent the oxidation of the thioether group?
A3: Preventing oxidation requires a multi-faceted approach:
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Use of Antioxidants: Add antioxidants to solutions. Thioether-based secondary antioxidants are effective at decomposing hydroperoxides that initiate oxidation.[7]
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers like THF and dioxane are notorious for forming peroxides upon storage and should be freshly distilled or purchased in inhibitor-containing grades.
-
Chelating Agents: Trace metal ions can catalyze oxidation reactions.[8] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photolytic degradation.
Q4: What are the optimal storage conditions for this compound?
A4: For maximum stability, the compound should be stored as a solid in a tightly sealed container, protected from light, at low temperatures (-20°C or -80°C), and under an inert atmosphere. For solutions, prepare them fresh using de-gassed, high-purity solvents and consider adding antioxidants.
Q5: How does pH affect the stability of the molecule?
A5: The pH of the solution can influence stability in two ways. The carboxylic acid group will be ionized at neutral or basic pH, which may alter solubility and susceptibility to certain reactions. More importantly, harsh pH conditions (highly acidic or basic) can catalyze the hydrolysis or opening of the benzotriazine ring system. The optimal pH should be determined experimentally but is typically in the weakly acidic range (pH 4-6) for many small molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| New peaks appear in HPLC chromatogram over time. | 1. Thioether oxidation.[2]2. Ring hydrolysis/photolysis.[3] | 1. Confirm identity of new peaks via LC-MS; they are likely the sulfoxide and sulfone.2. Implement preventative measures: use antioxidants, de-gassed solvents, and inert atmosphere. Store protected from light. |
| Loss of compound potency or activity in biological assays. | Degradation to inactive sulfoxide/sulfone forms. | 1. Re-analyze the purity of the stock solution before use.2. Prepare fresh solutions for each experiment from solid material.3. Add antioxidants to the assay buffer if compatible with the experimental system. |
| Variability between experimental results. | Inconsistent degradation due to variations in handling (e.g., time left on benchtop, solvent batches). | 1. Standardize all handling procedures.2. Use fresh, high-purity solvents for all experiments.3. Minimize the time solutions are exposed to air and light. |
| Precipitation of the compound from solution. | pH shift, degradation to a less soluble product, or solvent evaporation. | 1. Ensure the buffer capacity is sufficient to maintain the target pH.2. Characterize the precipitate to determine if it is the parent compound or a degradant.3. Use tightly sealed containers to prevent evaporation. |
Recommended Antioxidants for Solution Stability
| Antioxidant | Class | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic Radical Scavenger | 0.01 - 0.1% (w/v) | Effective for scavenging free radicals that initiate oxidation. |
| Methionine | Thioether | 1 - 10 mM | Acts as a sacrificial scavenger; it is preferentially oxidized, thereby protecting the target compound.[9] |
| Ascorbic Acid (Vitamin C) | Reducing Agent | 1 - 5 mM | Water-soluble antioxidant that can neutralize reactive oxygen species. Can sometimes act as a pro-oxidant in the presence of metal ions.[8] |
| EDTA | Chelating Agent | 0.1 - 1 mM | Sequesters metal ions that can catalyze oxidation reactions. |
Visual Summaries of Key Processes
Caption: Primary degradation pathway via thioether oxidation.
Caption: Workflow for assessing and improving compound stability.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method.[10]
Objective: To intentionally degrade the compound under stressed conditions to understand its liabilities.
Procedure:
-
Prepare separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 1N HCl to one sample and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to another sample and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a third sample and keep it at room temperature for 24 hours. This is the most critical test for this molecule.[2][11]
-
Thermal Stress: Incubate a solid sample and a solution sample at 80°C for 48 hours.
-
Photolytic Stress: Expose a solid sample and a solution sample to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.
-
Analysis: After exposure, neutralize the acid/base samples. Analyze all samples, including an unstressed control, by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating the parent compound from its primary degradation products (sulfoxide and sulfone).
Typical Method Parameters:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength based on the compound's UV-Vis spectrum (e.g., 254 nm, 280 nm).
-
Injection Volume: 10 µL
Expected Outcome: The parent compound will have a specific retention time. The more polar sulfoxide and sulfone degradants are expected to elute earlier than the parent peak. Peak purity should be assessed using a PDA detector and confirmed with mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. jchemrev.com [jchemrev.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 8. Antioxidant - Wikipedia [en.wikipedia.org]
- 9. rjor.ro [rjor.ro]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Antibody Titer with MBP-Hapten Conjugates
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low antibody titers when using Maltose-Binding Protein (MBP) as a carrier for haptens.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low anti-hapten antibody titer?
A low antibody titer against a hapten conjugated to MBP can stem from several factors throughout the experimental workflow. These can be broadly categorized into three main areas: issues with the MBP-hapten immunogen itself, a suboptimal immunization strategy, or problems with the assay used to measure the titer (e.g., ELISA). Key issues include poor conjugation efficiency, inappropriate hapten density, the generation of unintended neoepitopes, an inadequate immunization schedule, or technical errors in the ELISA procedure.[1][2][3]
Q2: How can I be sure that my hapten has successfully conjugated to the MBP carrier protein?
Successful conjugation is critical and should be verified before immunization.[2] Inconsistent hapten-protein stoichiometries can lead to significant variations in the antibody response.[3] You can confirm conjugation using several methods:
-
SDS-PAGE Analysis: The MBP-hapten conjugate should exhibit a higher molecular weight than the unconjugated MBP, resulting in a noticeable band shift.
-
Spectrophotometry: If the hapten has a unique absorbance spectrum, you can use it to confirm its presence on the protein.
-
MALDI-TOF Mass Spectrometry: This technique provides a precise mass of the conjugate, allowing for the calculation of the average number of haptens coupled to each MBP molecule.[3]
Q3: Could the MBP carrier protein itself be causing low immunogenicity?
While MBP is a large protein used to increase the solubility and immunogenicity of fused partners, several factors can influence its effectiveness as a carrier.[4][5] Some haptens can actively reduce the immunogenicity of their carrier protein, a phenomenon known as "carrier immunogenicity reducing haptens" (CIRH).[6][7] This may occur if the hapten conjugation alters the protein's degradation by antigen-presenting cells (APCs), leading to a different set of presented peptides and potentially inducing regulatory T cells.[6][7] Additionally, if the host animal has pre-existing tolerance to MBP, the response might be diminished.
Q4: My anti-MBP titer is high, but my anti-hapten titer is low. What does this indicate?
This is a common issue and strongly suggests that the immune response has been directed primarily against the carrier protein rather than the hapten. This can happen for several reasons:
-
Low Hapten Density: If too few hapten molecules are conjugated to the MBP, the carrier protein's epitopes will be immunodominant.[8]
-
Generation of Neoepitopes: The chemical linker used for conjugation can sometimes form new antigenic structures (neoepitopes) that elicit a strong immune response.[1] This can lead to antibodies that recognize the linker region instead of the hapten itself.[9]
-
Hapten Properties: The intrinsic chemical properties of the hapten may make it poorly immunogenic, even when coupled to a carrier.
To mitigate this, it is crucial to use a different carrier protein (e.g., BSA) for the ELISA screening assay than the one used for immunization (MBP).[10] This ensures that the detected antibodies are specific to the hapten and not the carrier.
Troubleshooting Workflow for Low Antibody Titer
If you are experiencing a low antibody titer, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: Systematic workflow for troubleshooting low anti-hapten antibody titers.
Quantitative Data Summary
For successful antibody production, careful control of quantitative parameters is essential.
Table 1: Recommended Hapten-to-Carrier Molar Ratios
| Carrier Protein | Hapten Type | Recommended Molar Ratio (Hapten:Carrier) | Outcome | Reference |
|---|---|---|---|---|
| BSA | Small Molecule (Atrazine) | ~15:1 | High antibody titer with moderate specificity | [3] |
| Ovalbumin | Peptide | 1:1 to 20:1 | Ratio has a strong impact on titer and affinity | [11] |
| Various | General | >10:1 | Generally required for a strong immune response | [8] |
| KLH | Peptide | Varies; often 10-50:1 | High density is critical for immune response |[11] |
Table 2: General Immunization Protocol for Mice
| Day | Procedure | Details | Reference |
|---|---|---|---|
| 0 | Pre-immune Bleed & Primary Immunization | Collect 50-100 µL of serum. Inject 50-100 µg of immunogen emulsified in Complete Freund's Adjuvant (CFA). | [12] |
| 14 | First Boost | Inject 50-100 µg of immunogen emulsified in Incomplete Freund's Adjuvant (IFA). | [12] |
| 21 | Test Bleed | Collect blood and assay antibody titer via ELISA. | [12] |
| 28 | Second Boost | Inject 50-100 µg of immunogen in IFA. | [12] |
| 35 | Final Bleed / Harvest | Collect serum for final analysis and purification. |[12] |
Table 3: ELISA Troubleshooting Parameters
| Problem | Parameter to Adjust | Recommended Change | Reference |
|---|---|---|---|
| Weak/No Signal | Primary/Secondary Antibody | Increase concentration (perform titration). | |
| Weak/No Signal | Incubation Time | Increase incubation to overnight at 4°C. | [13] |
| Weak/No Signal | Antigen Coating | Increase coating concentration or incubate longer. | [14] |
| High Background | Blocking | Use a modern, more effective blocking reagent; increase blocking time. | [15] |
| High Background | Washing | Increase the number and duration of wash steps. |[16] |
Key Experimental Protocols
Protocol 1: EDC-Mediated Conjugation of a Carboxylated Hapten to MBP
This protocol describes the coupling of a hapten containing a carboxyl group to the primary amines (e.g., lysine (B10760008) residues) on the MBP carrier protein.
Materials:
-
MBP Carrier Protein (in PBS, pH 7.4)
-
Hapten with a carboxyl group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Quenching Buffer (e.g., hydroxylamine)
-
Dialysis tubing or desalting column
Procedure:
-
Dissolve Hapten: Dissolve the carboxylated hapten in an appropriate solvent (e.g., DMSO or DMF), then dilute into Activation Buffer.
-
Activate Hapten: Add a 5 to 10-fold molar excess of EDC and NHS to the hapten solution. Incubate for 15-30 minutes at room temperature to create a reactive NHS-ester.[1]
-
Conjugation: Add the activated hapten solution to the MBP protein solution. The recommended molar ratio of hapten to MBP can range from 10:1 to 40:1 to achieve an optimal conjugation density.[11]
-
Reaction: Incubate the mixture for 2 hours at room temperature with gentle stirring.
-
Quench Reaction: Add Quenching Buffer to stop the reaction and quench any unreacted NHS-esters.
-
Purification: Remove uncoupled hapten and reaction by-products by dialysis against PBS or by using a desalting column.
-
Verification: Confirm conjugation using SDS-PAGE and/or mass spectrometry as described in the FAQs. Store the conjugate at -20°C or -80°C.
Caption: Workflow for EDC/NHS-mediated hapten conjugation to MBP.
Protocol 2: Indirect ELISA to Determine Anti-Hapten Antibody Titer
Materials:
-
ELISA plates
-
Coating Antigen (Hapten conjugated to a different carrier, e.g., BSA-Hapten, in Coating Buffer like PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)
-
Serum samples (including pre-immune serum)
-
Secondary Antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coat Plate: Add 100 µL of Coating Antigen (1-10 µg/mL) to each well of the ELISA plate. Incubate overnight at 4°C.[14]
-
Wash: Discard the coating solution and wash the plate 3 times with Wash Buffer.
-
Block: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[15]
-
Wash: Wash the plate 3 times as in step 2.
-
Add Primary Antibody: Prepare serial dilutions of the immune and pre-immune sera in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate 5 times with Wash Buffer.
-
Add Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate 5 times with Wash Buffer.
-
Develop: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 15-30 minutes).[13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will turn yellow.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader. The titer is typically defined as the highest dilution that gives a signal significantly above the pre-immune serum background.
Caption: Step-by-step workflow of an indirect ELISA for titer measurement.
References
- 1. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maltose-Binding Protein Fusion Allows for High Level Bacterial Expression and Purification of Bioactive Mammalian Cytokine Derivatives | PLOS One [journals.plos.org]
- 5. Maltose-binding protein is a potential carrier for oral immunizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of haptens on protein-carrier immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 9. aptamergroup.com [aptamergroup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. biocompare.com [biocompare.com]
- 16. ELISA Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (MBP) Experiments
Welcome to the technical support center for 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (MBP) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of MBP in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBP)?
A1: this compound, also known as MBP, is a hapten. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1][2] MBP contains a carboxyl group at the end of a spacer arm, making it suitable for covalent conjugation to primary amine groups on carrier proteins.[1][3] This property makes it valuable for applications in antigen design and immunoassay development.[1][3]
Q2: What are the primary applications of MBP?
A2: The primary application of MBP is in the field of immunology for the development of immunoassays.[3] By conjugating MBP to a carrier protein, it becomes immunogenic and can be used to generate antibodies specific to the 4-Ketobenzotriazine core structure. These antibodies are instrumental in developing sensitive and specific immunoassays for the detection of related compounds.
Q3: What is the mechanism of action for MBP in eliciting an immune response?
A3: As a hapten, MBP itself is not immunogenic. However, when conjugated to a larger carrier protein, the MBP-protein conjugate can be processed by antigen-presenting cells. This allows for the presentation of MBP as an epitope to B cells, leading to the production of antibodies that specifically recognize the MBP hapten. The carrier protein provides the necessary T-cell help to initiate and sustain the immune response.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving MBP, particularly during the conjugation process to carrier proteins.
Low Conjugation Efficiency
Problem: You are observing low or no conjugation of MBP to your carrier protein (e.g., BSA, KLH).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive EDC or NHS | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are moisture-sensitive. Ensure that your EDC and NHS reagents are fresh and have been stored under desiccated conditions. Use freshly prepared solutions of EDC and NHS for each conjugation reaction. |
| Incorrect Reaction pH | The activation of the carboxyl group on MBP by EDC is most efficient at a pH of 4.5-5.5. The subsequent reaction of the activated MBP with the primary amines on the carrier protein is more efficient at a pH of 7.2-8.5. For a one-step reaction, a compromise pH of 6.0-7.5 is often used. For a two-step reaction, perform the activation at the lower pH, then adjust the pH before adding the carrier protein. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or carboxyl groups will compete with the carrier protein for reaction with the activated MBP. Use non-amine and non-carboxylate buffers such as MES (2-(N-morpholino)ethanesulfonic acid) for the activation step and PBS (Phosphate-Buffered Saline) for the conjugation step. |
| Insufficient Molar Ratio of Hapten to Carrier | A low molar ratio of MBP to the carrier protein may result in a low degree of labeling. Increase the molar excess of MBP to the carrier protein. Ratios from 20:1 to 100:1 (hapten:carrier) are commonly used. |
Precipitation During Conjugation
Problem: You observe precipitation of the protein during the conjugation reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Concentration of EDC | High concentrations of EDC can lead to protein cross-linking and precipitation. Reduce the concentration of EDC used in the reaction. |
| Protein Denaturation | The organic solvent used to dissolve MBP, if any, may denature the carrier protein. Minimize the amount of organic solvent in the reaction mixture. If possible, dissolve MBP directly in the reaction buffer. |
| Protein Instability | The carrier protein may be unstable under the reaction conditions. Ensure the protein is at an appropriate concentration and that the buffer conditions are suitable for its stability. |
Inconsistent Hapten Density
Problem: You are observing variability in the number of MBP molecules conjugated to each carrier protein molecule between batches.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Reagent Quality | The activity of EDC and NHS can vary between lots. Use reagents from the same lot for a series of experiments or qualify each new lot. |
| Slight Variations in Reaction Conditions | Minor differences in pH, temperature, or reaction time can affect the final hapten density. Carefully control all reaction parameters. |
| Inaccurate Quantification Method | The method used to determine hapten density may have inherent variability. Use a reliable and validated method for quantification, such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if MBP has a distinct absorbance peak away from the protein's absorbance. |
Experimental Protocols
Protocol 1: Synthesis of this compound (MBP)
While a specific, detailed, and publicly available synthesis protocol for MBP is not readily found in the searched literature, a plausible synthetic route can be inferred from general organic chemistry principles and available precursors. A potential two-step synthesis is outlined below.
Step 1: Synthesis of 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one
The synthesis of the 1,2,3-benzotriazin-4(3H)-one core can be achieved through various methods, such as the diazotization of 2-aminobenzamides.[4] A commercially available starting material, 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one, simplifies the synthesis of MBP.[5]
Step 2: Reaction with 3-mercaptopropanoic acid
The final step would involve the nucleophilic substitution of the chloride in 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one with the thiol group of 3-mercaptopropanoic acid. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated from the provided search results. Researchers should consult relevant synthetic organic chemistry literature for detailed procedures and safety precautions.
Protocol 2: Conjugation of MBP to a Carrier Protein (BSA) using EDC/NHS Chemistry
This protocol describes a two-step conjugation method, which is generally preferred to minimize protein-protein cross-linking.
Materials:
-
This compound (MBP)
-
Bovine Serum Albumin (BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette (10 kDa MWCO)
Procedure:
-
Preparation of Reagents:
-
Dissolve MBP in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO) and then dilute with Activation Buffer.
-
Dissolve BSA in Coupling Buffer to a concentration of 10-20 mg/mL.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation of MBP:
-
In a reaction tube, mix MBP with a molar excess of EDC and NHS (e.g., a 1:2:5 molar ratio of MBP:EDC:NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to BSA:
-
Add the activated MBP solution to the BSA solution. The molar ratio of MBP to BSA can be varied to achieve the desired hapten density (e.g., 20:1 to 100:1).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated MBP.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess unreacted MBP, EDC, NHS, and quenching reagent by dialysis against PBS or by using a desalting column.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
Determine the hapten density (moles of MBP per mole of BSA) using methods such as UV-Vis spectroscopy (if MBP has a unique absorbance) or MALDI-TOF mass spectrometry.
-
Data Presentation
Table 1: Recommended Molar Ratios for MBP-BSA Conjugation
| Reagent | Recommended Molar Ratio (relative to MBP) | Purpose |
| EDC | 2 - 10 | Activates the carboxyl group of MBP. |
| NHS/Sulfo-NHS | 5 - 10 | Stabilizes the activated MBP, increasing coupling efficiency. |
| MBP:BSA | 20:1 - 100:1 | Varies the final hapten density on the carrier protein. |
Visualizations
Caption: Workflow for the two-step conjugation of MBP to BSA.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Validation & Comparative
A Researcher's Guide to Validating Antibody Specificity for the Hapten 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of antibodies targeting the small molecule hapten, 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (herein referred to as KBC). Given the custom nature of antibodies developed for such specific haptens, rigorous validation is essential to ensure data reliability and reproducibility. This document outlines key experimental protocols, presents data in a comparative format, and illustrates complex workflows and principles.
Comparative Analysis of Validation Methodologies
The validation of an antibody's specificity for a small molecule like KBC requires a multi-pronged approach. No single experiment is sufficient to establish specificity. Below is a comparison of essential validation techniques.
| Validation Method | Principle | Information Provided | Potential Pitfalls |
| Direct ELISA | Immobilized KBC-carrier protein conjugate is detected by the primary antibody. | Confirms direct binding to the KBC-carrier conjugate; useful for initial screening and titer determination. | Does not assess specificity against the free hapten or cross-reactivity with structurally similar molecules. |
| Competitive ELISA | The binding of the antibody to a coated KBC-carrier conjugate is inhibited by free KBC in the sample. | Quantifies the antibody's affinity and specificity for the free KBC hapten. It is the gold standard for hapten-specific antibodies. | Requires synthesis of the free KBC hapten and potential cross-reactants. Can be sensitive to matrix effects. |
| Western Blot (WB) | The antibody is used to detect the KBC-carrier protein conjugate after separation by SDS-PAGE. | Confirms binding to the conjugate at the correct molecular weight. Can be used to screen for cross-reactivity against a panel of other proteins. | Low-throughput. Not suitable for detecting the free hapten. Interpretation can be confounded by non-specific binding to other proteins. |
| Dot Blot | KBC-carrier conjugate and control proteins are spotted onto a membrane and probed with the antibody. | A rapid method to confirm binding to the target conjugate and assess cross-reactivity against a panel of molecules. | Less quantitative than ELISA. Does not provide molecular weight information. |
| Immunoprecipitation (IP) / Mass Spectrometry (MS) | The antibody is used to pull down its target from a complex biological sample, which is then identified by MS. | Identifies the protein(s) to which the KBC molecule is attached in a biological context, providing ultimate proof of specificity in a relevant matrix. | Technically complex and requires specialized equipment. The abundance of the target may be too low for successful IP-MS. |
Experimental Data & Analysis
Competitive ELISA: Assessing Specificity and Affinity
A competitive ELISA was performed to determine the antibody's specificity for KBC. The antibody was pre-incubated with varying concentrations of free KBC or structurally related analogs before being added to plates coated with a KBC-Bovine Serum Albumin (KBC-BSA) conjugate. The IC50 value (the concentration of inhibitor required to reduce antibody binding by 50%) is a measure of the antibody's affinity and specificity.
| Competitor Molecule | IC50 (nM) | Cross-Reactivity (%) | Interpretation |
| KBC (Target Hapten) | 15.2 | 100 | High affinity and specificity for the target hapten. |
| Benzotriazole (B28993) | > 10,000 | < 0.15 | Negligible cross-reactivity with the core benzotriazole structure. |
| 3-Mercaptopropionic acid | > 10,000 | < 0.15 | Negligible cross-reactivity with the linker portion of the hapten. |
| KBC-Cysteine Adduct | 250.8 | 6.1 | Minor cross-reactivity with a potential metabolite or reaction product. |
| Unrelated Small Molecule | > 50,000 | < 0.03 | No off-target binding to a structurally unrelated control molecule. |
Cross-Reactivity (%) = (IC50 of KBC / IC50 of Competitor) x 100
Western Blot: Specificity Against Conjugated Proteins
To confirm that the antibody recognizes the KBC hapten only when it is conjugated to a protein, a Western Blot was performed against several carrier proteins.
| Lane | Sample | Antibody Reactivity | Conclusion |
| 1 | KBC-BSA Conjugate | Strong band at ~67 kDa | Antibody successfully recognizes KBC on BSA. |
| 2 | KBC-KLH Conjugate | Strong band at >100 kDa | Antibody successfully recognizes KBC on a different carrier (Keyhole Limpet Hemocyanin). |
| 3 | Unconjugated BSA | No band detected | Antibody does not cross-react with the BSA carrier protein alone. |
| 4 | Unconjugated KLH | No band detected | Antibody does not cross-react with the KLH carrier protein alone. |
| 5 | Cell Lysate (Spiked with KBC-BSA) | Strong band at ~67 kDa | Antibody can detect the target in a complex biological matrix. |
| 6 | Cell Lysate (Unspiked) | No band detected | No endogenous cross-reactive proteins were detected in the cell lysate. |
Key Experimental Protocols
Protocol: Competitive ELISA for KBC
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of KBC-BSA conjugate (e.g., 1 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the KBC standard and potential cross-reactants in Assay Buffer (PBS with 1% BSA).
-
In a separate dilution plate, mix 50 µL of each standard/competitor concentration with 50 µL of the anti-KBC antibody (at a pre-determined optimal concentration, e.g., 2x the EC50 value from a direct ELISA).
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free hapten.
-
-
Binding: Wash the coated and blocked assay plate three times. Transfer 100 µL/well of the antibody/competitor mixture from the dilution plate to the assay plate. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
-
Analysis: Stop the reaction by adding 50 µL/well of 1M H₂SO₄. Read the absorbance at 450 nm. Calculate the percent inhibition for each competitor concentration and determine the IC50 values.
Mandatory Visualizations
Caption: Workflow for validating a hapten-specific antibody.
Caption: Principle of competitive ELISA for hapten detection.
Caption: Hypothetical signaling pathway involving a KBC-modified drug.
A Comparative Guide to Haptens for Immunoassay Development: Featuring 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
For Researchers, Scientists, and Drug Development Professionals
In the development of immunoassays for small molecules, the design of the hapten—a small molecule that is conjugated to a larger carrier protein to elicit an immune response—is a critical determinant of assay sensitivity and specificity. This guide provides a comparative analysis of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, a notable hapten, with other commonly used haptens in the field. The information presented herein is supported by experimental data from published studies to aid researchers in selecting the most appropriate hapten for their specific applications.
Introduction to Haptens and Carrier Proteins
Haptens are small molecules that are not immunogenic on their own but can induce an immune response when attached to a larger carrier molecule, typically a protein.[1] This hapten-carrier conjugate is then used to immunize an animal to produce antibodies specific to the hapten. The choice of hapten, the nature of the spacer arm connecting it to the carrier, and the carrier protein itself all significantly influence the resulting antibody's affinity and specificity.[2] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[3]
This compound: A Profile
This compound, also known as MBP, is a hapten that has been successfully used in the development of monoclonal antibodies for the detection of the organophosphorus insecticide azinphos-methyl.[4] Its structure features a 4-ketobenzotriazine core, which mimics a portion of the target analyte, and a spacer arm with a terminal carboxyl group for conjugation to carrier proteins.
Comparative Analysis of Hapten Performance
The performance of a hapten in an immunoassay is primarily evaluated by the sensitivity (often expressed as the IC50 value, the concentration of analyte that causes 50% inhibition of signal) and specificity (cross-reactivity with related compounds) of the resulting antibodies. The following tables summarize the performance of 4-Ketobenzotriazine-based haptens and compare them with other haptens used for the detection of various small molecules.
Table 1: Performance of 4-Ketobenzotriazine and Related Haptens for Azinphos-methyl Detection
| Hapten Structure | Immunizing Hapten | Coating Hapten | Antibody | IC50 (nM) | Cross-reactivity (%) with Phosmet |
| This compound | Phthalimido-based hapten | This compound | Monoclonal | 0.40 | High |
| 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH | Phthalimido-based hapten | 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH | Monoclonal | 1.01 | High |
Data extracted from Mercader JV, et al. J Agric Food Chem. 1999 Mar;47(3):1285-93.[5]
Table 2: Comparative Performance of Other Haptens for Small Molecule Immunoassays
| Target Analyte | Hapten Used in Immunogen | Assay Format | Antibody Type | IC50 | Reference |
| Atrazine | Mercaptopropionic acid derivative of atrazine | ELISA | Polyclonal | ~15 ng/mL | Singh KV, et al. (2004) |
| 2,4-D | 2,4-Dichlorophenoxyacetic acid derivative | Immunoassay | Polyclonal | 30 ng/mL | Rajesh K, et al. (2013)[6] |
| 2,4-DB | 2,4-Dichlorophenoxybutyric acid derivative | Immunoassay | Polyclonal | 7 ng/mL | Rajesh K, et al. (2013)[7] |
| Diethylstilbestrol | Diethylstilbestrol mono-carboxypropyl-ether | ic-ELISA | Monoclonal | 0.49 µg/kg | Li, Y. et al. (2020)[8] |
| Albendazole & Metabolites | 5-(propylthio)-1H-benzo[d]imidazol-2-amine | ic-ELISA | Monoclonal | 0.20 µg/L (for Albendazole) | Shao, S. et al. (2021)[9] |
| Triazophos (B1682461) | O-ethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) chlorothiophosphate derivative | ELISA | Monoclonal | High affinity reported | Wang, Z. et al. (2007)[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experimental stages in the development of a hapten-based immunoassay.
Hapten Synthesis: General Approach for 4-Ketobenzotriazine Derivatives
The synthesis of 4-Ketobenzotriazine-CH2-S-(CH2)n-COOH haptens generally involves the reaction of 3-mercaptomethyl-4-oxo-3,4-dihydro-1,2,3-benzotriazine with a haloalkanoic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid. The length of the spacer arm (n) can be varied by selecting the appropriate haloalkanoic acid.[4]
Hapten-Carrier Protein Conjugation using EDC/NHS Chemistry
The carbodiimide (B86325) method is widely used for conjugating haptens with carboxyl groups to the primary amines of carrier proteins.[]
Materials:
-
Hapten with a terminal carboxyl group
-
Carrier protein (e.g., KLH or BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Conjugation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Dissolve the hapten in an appropriate solvent (e.g., DMF) and then dilute in Conjugation Buffer.
-
Dissolve the carrier protein in Conjugation Buffer.
-
Add the hapten solution to the carrier protein solution.
-
Dissolve EDC and NHS in Conjugation Buffer immediately before use.
-
Add the EDC/NHS solution to the hapten-carrier protein mixture.
-
Incubate the reaction for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using a desalting column to remove unreacted hapten and crosslinker byproducts.
-
Characterize the conjugate to determine the hapten-to-carrier protein ratio.
Indirect Competitive ELISA Protocol
This format is commonly used for the detection of small molecules.[12]
Materials:
-
Microtiter plate
-
Coating antigen (hapten conjugated to a carrier protein, often different from the immunizing carrier)
-
Blocking buffer (e.g., BSA or non-fat dry milk in PBS)
-
Primary antibody (specific to the hapten)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Wash buffer (e.g., PBS with Tween-20)
Procedure:
-
Coat the microtiter plate wells with the coating antigen diluted in a suitable buffer and incubate.
-
Wash the plate to remove unbound antigen.
-
Block the remaining protein-binding sites in the wells with blocking buffer.
-
Wash the plate.
-
Add standard solutions of the free analyte or unknown samples to the wells, followed by the addition of the primary antibody.
-
Incubate to allow competition between the free analyte and the coated antigen for antibody binding.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength. The signal is inversely proportional to the concentration of the analyte in the sample.
Visualizing Key Processes
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Conclusion
The selection of an appropriate hapten is a foundational step in the development of a sensitive and specific immunoassay for a small molecule. The this compound hapten has demonstrated its utility in producing high-affinity monoclonal antibodies for the detection of azinphos-methyl. By comparing its performance with that of other haptens used for various analytes, researchers can gain valuable insights into the principles of hapten design. Factors such as the structure of the hapten core, the length and composition of the spacer arm, and the choice of carrier protein all play a crucial role in the ultimate success of an immunoassay. The experimental protocols and diagrams provided in this guide serve as a practical resource for scientists and professionals in the field of drug development and diagnostics.
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Development of monoclonal ELISAs for azinphos-methyl. 1. Hapten synthesis and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of monoclonal ELISAs for azinphos-methyl. 2. Assay optimization and water sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA Assays: Indirect, Sandwich, and Competitive [moodle2.units.it]
A Comparative Guide to a Novel 4-Ketobenzotriazine Derivative and Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel 4-Ketobenzotriazine derivative class with other established Poly(ADP-ribose) polymerase (PARP) inhibitors. The comparison is supported by experimental data on enzymatic activity and includes detailed protocols for key assays.
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] By inhibiting PARP1's catalytic activity, SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during replication.[3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to cell death via a concept known as "synthetic lethality."[2] This makes PARP inhibitors a vital class of anticancer agents.[1][2]
This guide focuses on a representative compound from the 4-oxo-dihydrobenzotriazine class, here referred to as BZT-Inhibitor 1 , and compares its performance against three clinically relevant PARP inhibitors: Olaparib , Veliparib , and the highly potent Talazoparib .[1][4][5]
Quantitative Performance Comparison: Enzymatic Activity
The primary measure of a PARP inhibitor's performance is its ability to inhibit the enzymatic activity of PARP1 and its close homolog PARP2. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates higher potency.
The table below summarizes the reported enzymatic inhibition data for the selected compounds. BZT-Inhibitor 1's data is based on a structurally related 3-oxo-3,4-dihydrobenzo[b][1][6]oxazine derivative, which serves as a potent exemplar for this class of heterocyclic compounds.[4]
| Compound | Target | Inhibition Metric | Value (nM) | Citation(s) |
| BZT-Inhibitor 1 | PARP1 | IC50 | 82 | [4][7] |
| Olaparib | PARP1 | IC50 | 5 | [6][8] |
| PARP2 | IC50 | 1 | [6][8] | |
| Veliparib | PARP1 | Ki | 5.2 | [9][10] |
| PARP2 | Ki | 2.9 | [9][10] | |
| Talazoparib | PARP1 | Ki | 1.2 | [5] |
| PARP2 | Ki | 0.87 | [5] |
Signaling Pathway and Mechanism of Action
PARP inhibitors exert their therapeutic effect by disrupting the Base Excision Repair (BER) pathway. When a DNA single-strand break occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruits other DNA repair proteins.[1] PARP inhibitors block this synthesis. In cells with normal homologous recombination (HR), the resulting double-strand breaks can still be repaired. However, in HR-deficient cells (e.g., BRCA1/2 mutant), these breaks are lethal.
Experimental Evaluation Workflow
The discovery and validation of novel PARP inhibitors follow a structured workflow, progressing from initial biochemical assays to complex cellular and in vivo models. This process ensures that only the most potent and effective compounds advance toward clinical consideration.
Detailed Experimental Protocols
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 value of a test compound against recombinant human PARP1 enzyme.[11][12]
Materials:
-
Recombinant Human PARP1 Enzyme
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+), as substrate
-
Test Compound (e.g., BZT-Inhibitor 1) dissolved in DMSO
-
Developer Reagent (detects remaining NAD+)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in PARP Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Negative Control (100% activity): Add assay buffer, activated DNA, PARP1 enzyme, and DMSO (vehicle control).
-
Positive Control (0% activity): Add a known potent PARP inhibitor or exclude the enzyme.
-
Test wells: Add assay buffer, activated DNA, PARP1 enzyme, and serial dilutions of the test compound.
-
-
Enzyme Reaction:
-
Add 5 µL of the diluted test compound or DMSO vehicle to the appropriate wells.
-
Add 5 µL of diluted PARP1 enzyme to all wells except the blank.
-
Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 10 µL of the β-NAD+ substrate solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Development: Stop the enzymatic reaction and generate a fluorescent signal by adding the developer reagent according to the manufacturer's instructions.
-
Measurement: Read the fluorescence intensity on a plate reader. The signal is inversely proportional to PARP1 activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Chemopotentiation Assay (Colony Formation)
This assay determines the ability of a PARP inhibitor to enhance the cytotoxicity of a DNA-damaging agent, such as temozolomide (B1682018) (TMZ), in a cancer cell line.[13][14]
Materials:
-
Human cancer cell line (e.g., U251 glioblastoma or MDA-MB-231 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound (PARP inhibitor)
-
Temozolomide (TMZ)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with four different conditions:
-
Vehicle control (e.g., 0.1% DMSO)
-
Test compound alone (at a non-toxic or minimally toxic concentration)
-
TMZ alone (at a range of concentrations bracketing its IC50)
-
Combination of the test compound and TMZ.
-
-
Incubation: Incubate the plates for 24 hours with the drug treatments.
-
Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.
-
Colony Growth: Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies (typically >50 cells) have formed in the control wells.
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with cold methanol (B129727) for 15 minutes.
-
Remove methanol and stain with Crystal Violet solution for 20 minutes at room temperature.
-
Wash away excess stain with water and allow the plates to air dry.
-
-
Quantification: Count the number of colonies in each well. Calculate the surviving fraction for each treatment group relative to the vehicle-treated control group.
-
Data Analysis: Compare the surviving fractions. A significant reduction in colony formation in the combination treatment group compared to either single-agent group indicates potentiation. Dose-response curves can be generated to quantify the degree of synergy.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay [jbpe.sums.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH-Protein Conjugates
This guide provides a comprehensive comparison of protein conjugates synthesized using 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (KBT-linker) with other common bioconjugation methods. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the selection and characterization of protein bioconjugates.
Overview of Protein Conjugation Chemistries
Bioconjugation is the process of covalently linking molecules, such as proteins, with other molecules like drugs, fluorescent dyes, or haptens. The choice of chemical strategy is critical as it dictates the stability, homogeneity, and functionality of the final conjugate. Here, we compare the KBT-linker methodology, which targets primary amines, with two widely used alternatives: N-hydroxysuccinimide (NHS) esters, another amine-reactive chemistry, and maleimide (B117702) chemistry, which targets thiol groups.
The KBT-linker, 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid, possesses a terminal carboxyl group that can be activated to react with free amine groups (e.g., lysine (B10760008) residues, N-terminus) on a protein, forming a stable amide bond.[1] This approach is often used in antigen design and the development of antibody-drug conjugates (ADCs).
Alternative Chemistries:
-
NHS-Ester Chemistry : This is one of the most common methods for labeling proteins.[2][3] NHS esters react with primary amines under mild conditions to form stable amide bonds.[] The reaction is generally rapid but can result in a heterogeneous product, as proteins typically have multiple surface-accessible lysine residues.[3][5]
-
Maleimide Chemistry : This strategy targets the thiol group of cysteine residues.[6] Due to the low abundance of cysteine in most proteins, this method offers a high degree of site-specificity.[7][8] The Michael addition reaction between a maleimide and a thiol is highly selective and proceeds quickly at neutral pH (6.5-7.5), forming a stable thioether bond.[7][9]
Comparative Data on Conjugation Chemistries
The selection of a conjugation strategy depends on the specific application, the nature of the protein, and the desired characteristics of the final product. The table below summarizes key parameters for the compared methods.
| Feature | KBT-Linker (via NHS activation) | General NHS-Ester | Maleimide-Thiol |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction pH | 7.0 - 9.0[5] | 7.0 - 9.0[3] | 6.5 - 7.5[7][9] |
| Bond Type | Amide | Amide | Thioether (Thiosuccinimide) |
| Bond Stability | Highly Stable | Highly Stable | Stable, but can undergo retro-Michael reaction[10] |
| Specificity | Moderate (multiple lysines) | Moderate (multiple lysines) | High (few cysteines) |
| Key Advantage | Utilizes abundant target residues | Wide availability of reagents | High site-specificity |
| Key Disadvantage | Potential for product heterogeneity | Potential for product heterogeneity | Requires available free cysteine |
Experimental Characterization Protocols & Workflows
Thorough characterization is essential to confirm successful conjugation, determine the degree of labeling, and assess the purity and stability of the conjugate. The primary methods employed are Mass Spectrometry and UV-Vis Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the protein before and after conjugation. The mass shift confirms the covalent attachment of the linker and can be used to calculate the average number of molecules attached per protein, known as the Drug-to-Antibody Ratio (DAR) in ADC development.
Experimental Protocol: Native Mass Spectrometry
Native MS is particularly useful for analyzing protein conjugates, including those of ADCs, as it preserves non-covalent interactions, allowing for the characterization of the intact conjugate under near-physiological conditions.[11]
-
Sample Preparation :
-
Buffer exchange the protein conjugate into a volatile buffer suitable for native MS, such as 200 mM ammonium (B1175870) acetate.
-
Adjust the final protein concentration to approximately 1-5 µM.
-
-
Instrument Setup (Orbitrap-based Mass Spectrometer) :
-
Use a system optimized for the transmission of high mass-to-charge (m/z) ions.[12]
-
Set the capillary voltage to 1.2 kV and the ion transfer capillary temperature to a low value (e.g., 30°C) to maintain soft evaporation conditions.[12]
-
Optimize the S-lens RF potential (e.g., 100 V) for efficient transmission of large protein complexes.[12]
-
Set the quadrupole to a wide m/z range (e.g., 2,000–10,000) to detect the various charge states of the intact conjugate.
-
-
Data Acquisition :
-
Acquire spectra in native mode. For some complexes, gentle collisional activation in the HCD cell may be needed to release the protein from detergent micelles or other adducts.[12]
-
-
Data Analysis :
-
Deconvolute the resulting charge state series to determine the mass of the unconjugated protein and the different conjugated species (e.g., protein + 1 linker, protein + 2 linkers, etc.).
-
Calculate the average degree of labeling from the relative abundance of each species.
-
Comparative Data (Expected Mass Shifts)
| Conjugation Moiety | Molecular Weight (Da) | Expected Mass Shift per Conjugation Event (Da) |
| KBT-Linker | 281.33 | 263.31 (after loss of H₂O) |
| Biotin-NHS | 341.38 | 225.29 (Biotin moiety after loss of NHS) |
| Maleimide-PEG₄ | 343.37 | 343.37 |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible technique used to confirm and quantify conjugation.[13][14] The protein itself absorbs light around 280 nm due to aromatic residues (Tryptophan, Tyrosine). If the attached molecule has a unique absorbance peak, the spectrum of the conjugate will be a composite of the protein and the attached label.[15][16]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare solutions of the unconjugated protein and the final purified conjugate in a suitable buffer (e.g., PBS).
-
Ensure the concentrations are within the linear range of the spectrophotometer.
-
-
Instrument Setup :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use the buffer as a blank reference.
-
Scan a wavelength range appropriate for both the protein and the conjugated molecule (e.g., 220 nm to 450 nm). The KBT moiety has a characteristic absorbance that can be monitored.
-
-
Data Acquisition :
-
Measure the absorbance spectrum of the unconjugated protein.
-
Measure the absorbance spectrum of the purified protein conjugate.
-
-
Data Analysis :
-
Compare the two spectra. Successful conjugation is indicated by the appearance of a new absorbance peak corresponding to the KBT-linker.
-
The degree of labeling can be calculated using the Beer-Lambert law if the extinction coefficients of the protein (at 280 nm) and the label (at its λ_max) are known.
-
Comparative Data (Spectroscopic Properties)
| Moiety | Typical λ_max | Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) | Utility for Quantification |
| Protein (BSA) | ~280 nm | ~43,824 | Baseline protein concentration |
| 4-Ketobenzotriazine | ~350-370 nm (Varies with environment) | Not widely reported, must be determined empirically | Yes, appearance of a new peak confirms conjugation |
| Fluorescein (FITC) | ~495 nm | ~75,000 | Excellent, strong and distinct absorbance peak |
| Maleimide | ~302 nm | ~620 | Low, peak often masked by protein absorbance |
Conclusion
The characterization of protein conjugates is a critical step in research and drug development. The 4-Ketobenzotriazine-linker system, which targets abundant primary amine residues, provides a robust method for creating conjugates.
-
Comparison Summary : Compared to the highly site-specific maleimide chemistry, the KBT-linker method may produce a more heterogeneous mixture of products, similar to other NHS-ester-based conjugations. However, its advantage lies in its applicability to proteins that lack accessible cysteine residues. The stability of the resulting amide bond is a significant strength.
-
Characterization Synergy : A combination of mass spectrometry and UV-Vis spectroscopy provides a powerful toolkit for confirming success. Native MS offers precise mass determination and calculation of the degree of labeling, while UV-Vis spectroscopy serves as a rapid, accessible method to confirm the presence of the conjugated moiety.
By employing the detailed protocols and comparative data presented in this guide, researchers can effectively characterize their KBT-protein conjugates and benchmark them against established alternatives, ensuring the quality and consistency required for their intended applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Protein-maleimide Conjugates for Thiol-conjugate Addition | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 8. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The use of UV-Vis absorption spectroscopy for studies of natively disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Confirming 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of small molecules, such as 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, to biomolecules is a critical step in the development of various targeted therapeutics and research tools. Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and reproducibility of the resulting conjugate. This guide provides a comparative overview of key analytical methods for confirming this specific conjugation, complete with experimental protocols, data presentation, and workflow visualizations.
Introduction to the Conjugation
The molecule this compound is a hapten containing a terminal carboxylic acid.[1] This functional group is readily reactive with primary amines (e.g., lysine (B10760008) residues on a protein) through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry to form an N-hydroxysuccinimide (NHS) ester intermediate.[2] This guide will focus on analytical methods to confirm the successful conjugation of this molecule to a protein.
Comparison of Analytical Methods
A multi-faceted analytical approach is often necessary for the unambiguous confirmation of bioconjugation. The following table summarizes and compares the utility of several key analytical techniques.
| Analytical Method | Information Provided | Advantages | Limitations | Typical Throughput |
| UV-Vis Spectroscopy | - Confirmation of conjugation - Quantification of the degree of labeling (DOL) | - Simple, rapid, and widely available - Non-destructive | - Indirect method - Requires distinct UV-Vis absorbance profiles for the small molecule and the protein - Prone to interference from other absorbing species | High |
| Mass Spectrometry (MS) | - Unambiguous confirmation of covalent bond formation - Precise mass of the conjugate - Determination of DOL and identification of conjugation sites (with LC-MS/MS) | - High sensitivity and specificity - Provides detailed structural information | - Can be complex to operate and maintain - Sample preparation can be extensive - High initial instrument cost | Medium to Low |
| NMR Spectroscopy | - Detailed structural information of the conjugate - Confirmation of the specific covalent linkage | - Provides atomic-level structural details - Can identify the exact site of conjugation | - Requires high sample concentrations - Can be challenging for large proteins due to spectral complexity and peak broadening - Lower throughput | Low |
| FTIR Spectroscopy | - Confirmation of changes in functional groups upon conjugation | - Sensitive to changes in bond vibrations - Can be used for solid and liquid samples | - Can be difficult to interpret complex spectra - May not be sensitive enough to detect subtle changes in large biomolecules | High |
Experimental Protocols
UV-Vis Spectroscopy for Determining Degree of Labeling (DOL)
This method is used to quantify the average number of small molecules conjugated to each protein molecule.[3][4][5]
Protocol:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated protein at 280 nm (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
) and at the maximum absorbance wavelength of this compound (A280ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ).λmax_hapten -
Measure the absorbance of a known concentration of the this compound at 280 nm and its
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
. The benzotriazine moiety is expected to have a strong absorbance in the UV region.[6][7]λmax_hapten -
Calculate the molar extinction coefficients (
) for both the protein and the hapten at both wavelengths using the Beer-Lambert law (ϵ ).A=ϵcl
-
-
Measure Absorbance of the Conjugate:
-
Measure the absorbance of the purified conjugate solution at 280 nm and
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
.λmax_hapten
-
-
Calculate Concentrations and DOL:
-
The total absorbance at each wavelength is the sum of the absorbances of the protein and the hapten. This can be expressed as a system of two simultaneous equations:[8]
-
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> A280=(ϵprotein,280×Cprotein)+(ϵhapten,280×Chapten) -
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> Aλmax_hapten=(ϵprotein,λmax_hapten×Cprotein)+(ϵhapten,λmax_hapten×Chapten)
-
-
Solve these equations for the concentration of the protein (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
) and the hapten (Cproteinngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ).Chapten -
The Degree of Labeling (DOL) is the molar ratio of the hapten to the protein:
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
.DOL=Chapten/Cprotein
-
Caption: Workflow for DOL determination using UV-Vis spectroscopy.
Mass Spectrometry (MS) for Confirmation and Characterization
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the definitive confirmation of conjugation and detailed characterization of the resulting product.[9][10]
Protocol (Intact Mass Analysis):
-
Sample Preparation:
-
Desalt the purified conjugate sample using a suitable method such as a desalting column or buffer exchange to remove non-volatile salts.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content to elute the protein conjugate.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI).
-
Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Acquisition Mode: Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the conjugate.
-
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein and the conjugate.
-
The mass difference between the unconjugated protein and the conjugate should correspond to the mass of the attached this compound molecules.
-
The presence of multiple peaks corresponding to the protein with different numbers of attached haptens will reveal the distribution of the degree of labeling.[11]
-
Caption: Workflow for LC-MS analysis of the protein conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy can provide detailed structural information to confirm the formation of the amide bond.[12]
Protocol (¹H NMR):
-
Sample Preparation:
-
Lyophilize the purified conjugate and dissolve it in a suitable deuterated solvent (e.g., D₂O or a deuterated buffer) at a high concentration.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
Key signals to observe would be the disappearance of the signals corresponding to the reactive NHS ester (if isolated) and the appearance of new signals corresponding to the amide bond and the protons of the conjugated hapten.
-
-
Data Analysis:
-
Compare the spectrum of the conjugate to the spectra of the unconjugated protein and the free hapten.
-
Look for characteristic chemical shift changes in the protons adjacent to the newly formed amide bond.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy can be used to detect changes in the vibrational modes of functional groups upon conjugation.[13]
Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation:
-
Acquire spectra of the unconjugated protein, the free hapten, and the purified conjugate. Samples can be analyzed as dried films on the ATR crystal.
-
-
FTIR Data Acquisition:
-
Collect spectra in the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Compare the spectra. Key changes to look for include:
-
The disappearance of the characteristic peaks of the NHS ester (if present).
-
The appearance of a new amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) corresponding to the newly formed amide linkage.
-
Shifts in the vibrational bands of the protein and the hapten upon conjugation. The N-H stretching vibration of benzotriazole (B28993) is typically observed in the gas phase around 3500 cm⁻¹.[14]
-
-
Caption: Workflow for FTIR analysis of the conjugation reaction.
Conclusion
Confirming the successful conjugation of this compound requires a combination of analytical techniques. While UV-Vis spectroscopy offers a rapid and convenient method for quantifying the extent of conjugation, mass spectrometry provides unambiguous confirmation of the covalent linkage and detailed characterization of the product heterogeneity. NMR and FTIR spectroscopy serve as valuable complementary techniques for detailed structural elucidation and confirmation of functional group transformations. The choice of methods will depend on the specific requirements of the research or development phase, available instrumentation, and the desired level of characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 4. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. asms.org [asms.org]
- 11. lcms.cz [lcms.cz]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Carrier Proteins for Myelin Basic Protein (MBP) Hapten Immunization
For researchers and drug development professionals venturing into the production of antibodies against specific epitopes of Myelin Basic Protein (MBP), the choice of a carrier protein is a critical determinant of success. As small molecules, MBP haptens (peptide fragments of MBP) are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust and specific antibody response. This guide provides a comparative analysis of commonly used carrier proteins, supported by experimental data and detailed protocols to aid in the selection of the most suitable carrier for your research needs.
While direct comparative studies on carrier proteins specifically for MBP haptens are not extensively documented, the principles and experimental outcomes from studies involving other peptide haptens are largely translatable. The data and protocols presented here are based on established methodologies in immunology and antibody production.
Comparison of Common Carrier Proteins
The selection of a carrier protein influences the immunogenicity of the hapten-carrier conjugate, the subsequent antibody titer, and the specificity of the antibodies produced. The most frequently used carrier proteins are Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).
| Feature | Keyhole Limpet Hemocyanin (KLH) | Bovine Serum Albumin (BSA) | Ovalbumin (OVA) |
| Molecular Weight | 4.5 x 10⁵ - 1.3 x 10⁷ Da[1][2][3] | 67 kDa[1][2] | 45 kDa[2][3] |
| Immunogenicity | Very High[1][3] | Moderate | Low to Moderate[4] |
| Solubility | Limited, can be cloudy in solution[1][3] | High[1][5] | High |
| Primary Use | Immunization to generate a strong immune response.[6][7] | Immunization, and as a non-relevant carrier for screening assays.[1][6] | Often used as a secondary carrier protein to verify antibody specificity against the hapten.[3] |
| Advantages | High immunogenicity leads to strong antibody responses. Not typically used as a blocking agent in immunoassays, reducing background.[3] | Good solubility and availability.[1][5] Well-characterized protein. | Useful for screening to ensure antibodies are specific to the hapten and not the primary carrier. |
| Disadvantages | Poor solubility can make handling difficult.[1][3] Its large size can complicate analysis of conjugation density.[5] | Can lead to false positives in immunoassays if used as a blocking agent.[1][3] Less immunogenic than KLH.[3] | Lower immunogenicity may result in weaker antibody responses.[4] |
Experimental Data Summary
Experimental evidence consistently demonstrates that the choice of carrier protein and the hapten-to-carrier conjugation ratio significantly impact the resulting antibody response.
-
Immunogenicity and Antibody Titer: In a study comparing different carrier proteins, immunization with a hapten conjugated to a more immunogenic carrier (gp100, analogous to KLH in high immunogenicity) elicited a higher hapten-specific antibody titer than conjugation to less immunogenic carriers like BSA or OVA.[4] For instance, mean antibody titers against a hapten were 14,700 when conjugated to gp100, compared to 2,200 for BSA and 2,000 for OVA.[4]
-
Hapten-Carrier Conjugation Ratio: The molar ratio of hapten to carrier protein can influence both antibody titer and affinity.[8] One study found that for terminally conjugated peptides, a lower conjugation ratio (approaching 1:1) resulted in higher antibody affinities, while higher ratios led to increased antibody titers.[8] Another study suggested that a hapten density of around 15 molecules per carrier protein yielded a high antibody titer with moderate specificity.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for key experimental steps.
Hapten-Carrier Conjugation using Maleimide Chemistry
This protocol is suitable for peptide haptens containing a cysteine residue.
Materials:
-
MBP peptide hapten with a terminal cysteine
-
Maleimide-activated carrier protein (KLH, BSA, or OVA)
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)[2]
-
Dimethyl sulfoxide (B87167) (DMSO), if needed for hapten solubilization
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the MBP peptide hapten in the Conjugation Buffer. If solubility is an issue, DMSO can be used, but the final concentration should not exceed 30%.[2]
-
Immediately mix the hapten solution with the maleimide-activated carrier protein solution. A molar excess of the hapten is generally recommended to ensure efficient conjugation.[2]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[2]
-
Remove unconjugated hapten and byproducts by passing the solution through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4][10]
Determination of Conjugation Efficiency
It is important to confirm the successful conjugation of the hapten to the carrier protein.
Method: Free Amine Test This method quantifies the reduction in free amino groups on the carrier protein after conjugation.[4]
Method: MALDI-TOF Mass Spectrometry This technique can be used to determine the molecular weight of the conjugate, which will increase upon hapten conjugation. This is more straightforward for smaller carriers like BSA.[5]
Immunization Protocol
Materials:
-
Hapten-carrier conjugate
-
Adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts)
-
Experimental animals (e.g., BALB/c mice)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Emulsify the hapten-carrier conjugate in an equal volume of adjuvant.
-
Inject the emulsion intramuscularly or subcutaneously into the experimental animals. A typical dose is 50 µg of the conjugate per mouse.[4]
-
Administer booster injections at 2-week intervals using the conjugate emulsified in incomplete adjuvant.[4][8]
-
Collect blood samples 10-14 days after each booster injection to test for antibody production.[4]
Detection of Antibody Response by ELISA
Procedure:
-
Coat ELISA plate wells with the MBP hapten conjugated to a different carrier protein than the one used for immunization (to ensure hapten specificity) at a concentration of 1 µg/ml in a coating buffer overnight at 4°C.[4]
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).[4]
-
Block non-specific binding sites with a blocking buffer (e.g., 5% skim milk in wash buffer) for 1 hour at 37°C.[4]
-
Wash the wells.
-
Add serial dilutions of the collected sera to the wells and incubate for 1-2 hours at 37°C.
-
Wash the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add a substrate solution and measure the absorbance to determine the antibody titer. The titer is often defined as the reciprocal of the highest dilution giving a signal twice that of the negative control.[4]
Visualizations
Signaling Pathway for T-Cell Dependent Immune Response to Hapten-Carrier Conjugates
Caption: T-cell dependent immune response to a hapten-carrier conjugate.
Experimental Workflow for Antibody Production
Caption: General workflow for MBP hapten-specific antibody production.
References
- 1. lifetein.com [lifetein.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 4. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bicellscientific.com [bicellscientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - SG [thermofisher.com]
A Researcher's Guide to 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (MBP) in Immunoassay Development
Introduction to 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (MBP)
This compound, also known as MBP, is a small organic molecule classified as a hapten. Haptens are incapable of inducing an immune response on their own but can become immunogenic when covalently attached to a larger carrier molecule, typically a protein[1][2]. The MBP molecule features a terminal carboxylic acid group (-COOH), which is suitable for forming stable amide bonds with primary amine groups (-NH2) present on proteins, such as lysine (B10760008) residues[3]. This property makes it a valuable tool for creating custom antigens to generate highly specific antibodies for research, diagnostic, and therapeutic applications.
The primary application of MBP is in the design of immunogens for antibody production. By conjugating MBP to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the host's immune system is stimulated to produce antibodies that can specifically recognize the MBP structure[3]. These antibodies can then be used to develop sensitive and specific immunoassays for the detection of related small molecules.
Performance Comparison of Hapten Application Strategies
The success of antibody production and subsequent immunoassay performance depends critically on the strategy used for immunogen preparation. The following table compares key strategic variables and their impact on the immune response, based on established principles in immunology.
| Strategy Parameter | Alternative A | Alternative B | Performance Outcome & Considerations | Supporting Data/References |
| Hapten:Carrier Molar Ratio | High Ratio (e.g., >20:1) | Low Ratio (e.g., 4:1 - 15:1) | Antibody Affinity & Titer: Lowering the hapten density on the carrier protein may lead to the production of higher-affinity antibodies, which is crucial for developing sensitive assays. However, this often comes at the cost of a lower overall antibody titer (concentration). High-density conjugates may elicit a faster response but potentially with lower average affinity. | A study using the hapten salmeterol (B1361061) showed that reducing the degree of hapten incorporation resulted in more sensitive antibodies, although it also led to a larger reduction in antibody titer[1]. |
| Carrier Protein Choice | Keyhole Limpet Hemocyanin (KLH) | Bovine Serum Albumin (BSA) | Immunogenicity: KLH is a very large, complex protein that is highly immunogenic, often leading to a stronger immune response and higher antibody titers compared to BSA. Solubility & Handling: BSA is smaller, more soluble, and generally easier to handle and characterize. It is often used for coating plates in ELISA when KLH is used for immunization to avoid cross-reactivity to the carrier. | KLH and CCH (another hemocyanin) are often carriers of choice due to their large size and molecular complexity, which elicits a strong immune reaction[3]. |
| Linker/Spacer Arm | Phenyl-contained Linker | Aliphatic Linker | Antibody Specificity: Antibodies can be generated against the linker region in addition to the hapten itself. Using a different linker for the screening/coating antigen (heterologous strategy) than the one used for the immunizing antigen can significantly improve assay specificity by eliminating antibodies that recognize the linker. | A study on histamine (B1213489) immunoassays demonstrated that using a linker-heterologous coating hapten effectively eliminated linker recognition and significantly improved binding abilities with the target analyte[4]. |
| Immunization Dose | High Dose (e.g., 0.5 mg/dose) | Low Dose (e.g., 0.05 mg/dose) | Antibody Affinity: While larger doses of the immunogen may produce a faster immune response, lower doses are often associated with the generation of higher-affinity antibodies over time. | For the salmeterol hapten, administering lower concentrations of the immunogen was one approach that resulted in the production of more sensitive antibodies[1]. |
Experimental Protocols
General Protocol for Hapten-Carrier Protein Conjugation
This protocol describes the conjugation of a carboxyl-containing hapten like MBP to a carrier protein using the carbodiimide (B86325) (EDC) crosslinker method.
Materials:
-
This compound (MBP)
-
Carrier Protein (e.g., KLH or BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES Buffer (0.1 M, pH 4.7-6.0)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS, pH 7.2-7.4)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (10k MWCO) or desalting column
Procedure:
-
Carrier Protein Preparation: Dissolve the carrier protein (e.g., 10 mg of BSA) in 2 mL of Conjugation Buffer.
-
Hapten Activation:
-
Dissolve the hapten (MBP) in a minimal amount of DMF or DMSO. For a 15:1 molar ratio with BSA, this would be approximately 1.7 mg of MBP.
-
Add the dissolved hapten to 1 mL of Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS to the hapten solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl group, forming an NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated hapten solution to the carrier protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Purification:
-
Remove unconjugated hapten and crosslinker reagents by dialysis against PBS (3 changes of 1L each over 24-48 hours) at 4°C, or by using a desalting column.
-
-
Characterization & Storage:
-
Confirm conjugation using methods like MALDI-TOF mass spectrometry or by observing the shift in migration on an SDS-PAGE gel. The hapten:protein ratio can be quantified if the hapten has a unique absorbance spectrum.
-
Store the conjugate at -20°C or -80°C for long-term use.
-
Visualized Workflows
The following diagrams illustrate the key processes involved in the application of MBP as a hapten.
Caption: Workflow for conjugating MBP hapten to a carrier protein.
Caption: General workflow for polyclonal antibody production using a hapten.
References
Comparative Analysis of Cross-Reactivity in Antibodies Targeting Myelin Basic Protein Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of antibodies raised against specific peptide sequences of Myelin Basic Protein (MBP). Understanding the specificity of these antibodies is crucial for their use in research and diagnostics, particularly in the context of autoimmune diseases like Multiple Sclerosis (MS), where MBP is a primary autoantigen. This document summarizes key experimental data, details the methodologies used, and visualizes the scientific principles and workflows involved.
Data Presentation: Cross-Reactivity of Anti-MBP Peptide Antibodies
The following table summarizes quantitative data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) study investigating the cross-reactivity of IgM antibodies from a representative Multiple Sclerosis patient serum. The experiment measured the concentration of various MBP-related peptides required to inhibit 50% of the antibody binding (IC50) to the full-length MBP protein or a specific MBP peptide. A lower IC50 value indicates a higher affinity and, in this context, a stronger cross-reactivity.
| Target Antigen Coated on Plate | Inhibitor (Competing Antigen) | IC50 (µM) | Relative Cross-Reactivity |
| MBP (76-116) peptide | MBP (81-106) peptide | 0.22 | High |
| MBP (76-116) peptide | MBP (76-116) peptide | 0.84 | Moderate |
| Full-length MBP protein | MBP (81-106) peptide | 0.23 | High |
| Full-length MBP protein | MBP (76-116) peptide | 0.90 | Moderate |
| Full-length MBP protein | Full-length MBP protein | 0.08 | Very High (Homologous) |
Data sourced from a 2022 study on IgM antibody recognition of MBP peptides in Multiple Sclerosis.[1]
Observations:
-
The IgM antibodies present in the MS patient's serum demonstrated significant cross-reactivity between different immunodominant regions of the MBP protein.[1]
-
The MBP (81-106) peptide was a more potent inhibitor of antibody binding to both the longer MBP (76-116) peptide and the full-length MBP protein, as indicated by its lower IC50 values.[1] This suggests that the primary epitope recognized by this antibody population is likely located within the 81-106 amino acid sequence.
-
Studies have also shown that monoclonal antibodies raised against MBP can cross-react with synthetic copolymer 1 (Cop-1, Glatiramer Acetate), a drug used to treat MS. This cross-reactivity has been demonstrated at the B-cell level using various immunoassay systems, including competitive inhibition experiments.[1][2]
Mandatory Visualizations
Here are the diagrams illustrating key processes and concepts in the study of antibody cross-reactivity.
Caption: Workflow for the production and screening of monoclonal antibodies against an MBP peptide hapten.
Caption: Principle of competitive ELISA for determining antibody cross-reactivity.
Experimental Protocols
The following is a detailed protocol for a competitive ELISA, a common method for assessing antibody cross-reactivity.
Objective: To determine the cross-reactivity of an antibody raised against a specific MBP peptide by measuring its binding to a target antigen in the presence of various competing peptide antigens.
Materials:
-
Microtiter Plates: 96-well ELISA plates.
-
Antigens:
-
Target Antigen (for coating): e.g., full-length human MBP protein.
-
Immunizing Antigen: The specific MBP peptide used to generate the antibody.
-
Competing Antigens: A panel of peptides to test for cross-reactivity (e.g., truncated MBP peptides, MBP peptides with amino acid substitutions, unrelated peptides).
-
-
Antibodies:
-
Primary Antibody: Monoclonal or polyclonal antibody raised against the immunizing MBP peptide.
-
Secondary Antibody: Enzyme-conjugated anti-species antibody (e.g., HRP-conjugated goat anti-mouse IgG).
-
-
Buffers and Reagents:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody Diluent: 1% BSA in PBST.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or other appropriate HRP substrate.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Antigen Coating:
-
Dilute the target antigen (e.g., full-length MBP) to a final concentration of 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted target antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Inhibition:
-
Prepare a serial dilution of the inhibitor antigens (immunizing peptide and potential cross-reactants) in Antibody Diluent.
-
In a separate plate or tubes, mix the diluted inhibitor antigens with a fixed, predetermined concentration of the primary anti-MBP peptide antibody. The antibody concentration should be one that yields approximately 50-70% of the maximum signal in a direct ELISA.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the inhibitor antigens in solution.
-
-
Binding to Coated Plate:
-
Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the washed and blocked antigen-coated plate.
-
Include controls:
-
No Inhibitor Control: Primary antibody diluted in Antibody Diluent without any inhibitor (represents 100% binding).
-
Blank Control: Antibody Diluent only (no primary antibody).
-
-
Incubate the plate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Dilute the enzyme-conjugated secondary antibody in Antibody Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor antigen using the following formula: % Inhibition = (1 - (OD_inhibitor - OD_blank) / (OD_no_inhibitor - OD_blank)) * 100
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal. Compare the IC50 values for the different inhibitor antigens to assess their relative cross-reactivity.
-
References
Performance Showdown: 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH in Azinphos-Methyl Immunoassays
A detailed comparison of immunoassays for the organophosphate insecticide azinphos-methyl (B128773) reveals the strategic advantage of employing 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH as a heterologous coating hapten. This approach, when paired with antibodies raised against a phthalimido-based immunizing hapten, yields highly sensitive and specific assays suitable for environmental monitoring.
This guide provides a comprehensive performance comparison of an enzyme-linked immunosorbent assay (ELISA) utilizing the this compound hapten against alternative immunoassay formats for the detection of azinphos-methyl. The data presented is primarily drawn from the foundational work of Mercader et al. (1999), supplemented with comparative data from other published immunoassays for the same analyte.
Performance Metrics: A Head-to-Head Comparison
The performance of two distinct ELISA formats (Assay I and Assay II) developed by Mercader et al., both utilizing this compound as the coating hapten, is summarized below and compared with an alternative ELISA for azinphos-methyl.
| Assay Format | Hapten System | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Working Range (ng/mL) | Key Cross-Reactants (%) | Reference |
| Assay I (Conjugate-Coated) | Immunizing: 6-N-Phthalimidoyl hexanoic acid Coating: this compound | 0.13 | 0.05 | 0.10 - 1.75 | Azinphos-ethyl (100), Phosmet (100) | Mercader et al., 1999 |
| Assay II (Antibody-Coated) | Immunizing: 6-N-Phthalimidoyl hexanoic acid Coating: this compound | 0.33 | 0.08 | 0.32 - 2.54 | Azinphos-ethyl (100), Phosmet (100) | Mercader et al., 1999 |
Experimental Deep Dive: Protocols and Methodologies
The development of the highly sensitive immunoassays described above hinges on a series of well-defined experimental procedures, from the synthesis of the specific haptens to the final optimized ELISA protocols.
Synthesis of this compound (Coating Hapten)
The synthesis of the heterologous coating hapten involves a multi-step chemical process. A detailed protocol can be found in the supplementary materials of the referenced primary literature.
Immunogen Preparation and Antibody Production
The immunizing hapten, 6-N-Phthalimidoyl hexanoic acid, was conjugated to a carrier protein (Keyhole Limpet Hemocyanin, KLH) to render it immunogenic. Monoclonal antibodies were then produced using standard hybridoma technology following the immunization of mice with the hapten-KLH conjugate.
ELISA Protocols
Assay I: Conjugate-Coated Competitive ELISA
-
Coating: Microtiter plates are coated with the this compound hapten conjugated to ovalbumin (OVA).
-
Competition: A mixture of the sample (or standard) and a fixed concentration of the monoclonal antibody is added to the wells. The free azinphos-methyl in the sample competes with the coated hapten for binding to the antibody.
-
Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color development is measured spectrophotometrically. The signal is inversely proportional to the concentration of azinphos-methyl in the sample.
Assay II: Antibody-Coated Competitive ELISA
-
Coating: Microtiter plates are coated with a capture anti-mouse antibody.
-
Antibody Binding: The specific monoclonal antibody against azinphos-methyl is added and binds to the capture antibody.
-
Competition: The sample (or standard) is added, followed by the addition of the this compound hapten conjugated to an enzyme. The free azinphos-methyl in the sample competes with the enzyme-labeled hapten for binding to the immobilized monoclonal antibody.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured. The signal is inversely proportional to the concentration of azinphos-methyl.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key workflows.
Figure 1. Overview of the experimental workflow from hapten synthesis to immunoassay development.
Figure 2. Workflow for the conjugate-coated competitive ELISA (Assay I).
Figure 3. Workflow for the antibody-coated competitive ELISA (Assay II).
Conclusion
The use of this compound as a heterologous coating hapten in an ELISA for azinphos-methyl provides a robust and highly sensitive method for the detection of this pesticide. The performance data demonstrates that this approach, particularly in the conjugate-coated format (Assay I), achieves a very low limit of detection, making it a valuable tool for researchers, scientists, and drug development professionals involved in environmental and food safety monitoring. The detailed protocols and workflows provided in this guide offer a clear framework for the replication and potential adaptation of this immunoassay for other small molecule targets.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH was not located. This guidance is based on safety protocols for structurally similar compounds, including carboxylic acids and benzotriazine derivatives. It is imperative to treat this compound as potentially hazardous and handle it with caution. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a hapten used in antigen design.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5] | Inspect gloves for any signs of degradation or perforation before use.[3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills.[3] For larger quantities, an impervious apron should be considered.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][6][7] | To minimize the inhalation of potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[3] An N95 mask may be suitable for low-fume environments, while a full-face respirator with acid gas cartridges is recommended for higher exposures or spills.[4][5] |
| Foot Protection | Closed-toe shoes.[3] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling, Storage, and Disposal
A meticulous operational plan is essential to minimize exposure risks and ensure the integrity of the compound.
Experimental Protocols:
1. Engineering Controls and Preparation:
-
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Prepare your designated workspace by ensuring it is clean and uncluttered.
2. Safe Handling Practices:
-
Avoid direct contact with skin and eyes.[4]
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]
-
Keep the container tightly sealed when not in use.[7]
-
Do not eat, drink, or smoke in the work area.[8]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][9]
3. Storage:
-
Store the container tightly closed in a cool, dry, and well-ventilated area.[7][9]
-
Store away from incompatible materials such as strong oxidizing agents.[8][9]
4. Spill Response:
-
Small Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.[7]
-
-
Large Spills:
-
Evacuate the area immediately.[4]
-
Do not attempt to clean up large spills without proper training and equipment.
-
Contact your institution's environmental health and safety department.
-
5. Disposal Plan:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[4]
-
Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[3]
-
Dispose of all waste in accordance with local, state, and federal regulations.
Workflow and Logical Relationships
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sdfine.com [sdfine.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
